molecular formula C22H21N3O2 B3715593 HP1142

HP1142

Cat. No.: B3715593
M. Wt: 359.4 g/mol
InChI Key: OOKFRASIHFMNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HP1142 is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is 359.16337692 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-26-21-11-8-16(12-22(21)27-2)14-23-17-9-10-20-19(13-17)24-15-25(20)18-6-4-3-5-7-18/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFRASIHFMNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: HP1142's Mechanism of Action in FLT3/ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent in approximately 25-30% of acute myeloid leukemia (AML) cases, conferring a poor prognosis. The constitutive activation of the FLT3 signaling pathway by these mutations drives leukemic cell proliferation and survival, making it a prime therapeutic target. HP1142, a novel benzoimidazole-based compound, has been identified as a potent and selective inhibitor of FLT3, particularly the ITD mutant form. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, and presenting preclinical data in FLT3/ITD positive AML models. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and hematology.

Introduction to FLT3/ITD in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In a significant subset of AML patients, the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain. This mutation leads to ligand-independent dimerization and constitutive activation of the kinase.

The aberrant FLT3/ITD signaling cascade promotes uncontrolled cell proliferation and inhibits apoptosis through the activation of several key downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. The central role of FLT3/ITD in leukemogenesis has spurred the development of targeted inhibitors.

This compound: A Selective FLT3/ITD Inhibitor

This compound was identified through a cell-based high-throughput screening of a chemical library for compounds that selectively target cells expressing FLT3/ITD. It is a benzoimidazole scaffold-based compound. Further optimization of this compound led to the development of HP1328, a more soluble and potent analog that has been evaluated in vivo.

Core Mechanism of Action

This compound and its analog HP1328 act as ATP-competitive inhibitors of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 kinase domain, these compounds prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition is highly selective for cells harboring the FLT3/ITD mutation.

The direct molecular interaction of this compound with the FLT3 kinase leads to the suppression of the constitutively active signaling that drives the malignant phenotype in FLT3/ITD positive AML.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its more soluble analog HP1328 has been demonstrated through various in vitro and in vivo studies.

In Vitro Cellular Activity

The inhibitory activity of this compound and HP1328 was assessed against a panel of human and murine leukemia cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

Cell LineFLT3 StatusCompoundIC50 (nM)
MV4-11FLT3/ITDThis compound189
HP132827.3
MOLM-13FLT3/ITDThis compound113.4
HP132819.8
Ba/F3-ITDFLT3/ITD (murine)This compound210
HP132831.5
Ba/F3-WTWild-Type FLT3 (murine)This compound>10,000
HP1328>10,000
Inhibition of FLT3 Phosphorylation

The direct inhibitory effect of HP1328 on the target was confirmed by assessing the phosphorylation status of FLT3 in MOLM-13 cells.

CompoundConcentration (nM)Inhibition of p-FLT3 (%)
HP132825~50
50>90
In Vivo Efficacy in a Xenograft Model

The in vivo anti-leukemic activity of HP1328 was evaluated in a mouse xenograft model established with MOLM-13 cells. Treatment with HP1328 significantly reduced the leukemia burden and prolonged the survival of the mice.

Treatment GroupMedian Survival (days)
Vehicle Control28
HP1328 (50 mg/kg)45

Impact on Downstream Signaling Pathways

This compound and its derivatives effectively suppress the key signaling pathways that are constitutively activated by FLT3/ITD.

Inhibition of STAT5, AKT, and ERK Phosphorylation

Western blot analysis of lysates from MOLM-13 cells treated with HP1328 demonstrated a dose-dependent decrease in the phosphorylation of STAT5, AKT, and ERK, key downstream effectors of the FLT3/ITD signaling network. This confirms that the inhibition of FLT3 by HP1328 translates to the blockade of multiple pro-survival and proliferative signals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Lines and Culture
  • Cell Lines: MV4-11 and MOLM-13 (human AML cell lines with FLT3/ITD mutation), Ba/F3 (murine pro-B cell line) stably transfected with human FLT3/ITD or wild-type FLT3.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3-WT cells, the medium was also supplemented with 1 ng/mL of murine IL-3.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Add serial dilutions of the test compounds (this compound or HP1328) to the wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

Western Blot Analysis
  • Treat cells with the indicated concentrations of the inhibitor for the specified time.

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: Inject 5 x 10^6 MOLM-13 cells intravenously into the tail vein of each mouse.

  • Treatment: Once the leukemia is established (e.g., detectable human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer HP1328 (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Monitor the tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood using flow cytometry. Monitor the health and body weight of the mice regularly.

  • Endpoint: Euthanize the mice when they show signs of distress or when the tumor burden reaches a predetermined endpoint. Record the survival time for each mouse.

Visualizations

Signaling Pathways

FLT3_Signaling_and_HP1142_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD

Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture AML Cell Lines (FLT3-ITD+) MTS_Assay Cell Viability Assay (MTS) Cell_Culture->MTS_Assay Western_Blot Western Blot (p-FLT3, p-STAT5, etc.) Cell_Culture->Western_Blot IC50 Determine IC50 MTS_Assay->IC50 Signaling_Inhibition Assess Signaling Inhibition Western_Blot->Signaling_Inhibition Xenograft_Model Mouse Xenograft Model (MOLM-13) IC50->Xenograft_Model Dose Selection Treatment HP1328 Treatment Xenograft_Model->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring Efficacy Evaluate Efficacy Monitoring->Efficacy

Caption: Workflow for preclinical evaluation of this compound/HP1328 in FLT3-ITD positive AML.

Conclusion

This compound and its optimized analog HP1328 are promising selective inhibitors of FLT3/ITD for the treatment of acute myeloid leukemia. Their mechanism of action involves the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of critical downstream signaling pathways that drive leukemic cell proliferation and survival. The preclinical data presented in this guide demonstrate potent in vitro and in vivo activity, supporting further development of this class of compounds as a targeted therapy for FLT3/ITD positive AML. This technical guide provides a foundational resource for researchers and clinicians working to advance novel treatments for this challenging disease.

The Discovery and Preclinical Development of HP1142: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in approximately one-third of Acute Myeloid Leukemia (AML) cases, correlating with a poor prognosis. The development of targeted FLT3 inhibitors has therefore become a significant therapeutic strategy. This technical guide details the discovery and preclinical development of HP1142, a novel benzoimidazole-based selective inhibitor of the FLT3 internal tandem duplication (ITD) mutation. Identified through a cell-based high-throughput screening of a 10,000-compound diversity library, this compound demonstrated potent and selective activity against FLT3/ITD-positive leukemia cells. Further optimization to improve aqueous solubility led to the development of a derivative, HP1328, which exhibited enhanced pharmaceutical properties and significant in vivo efficacy in a murine model of FLT3/ITD leukemia. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved in the preclinical assessment of these promising compounds.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Genetic mutations play a crucial role in the pathogenesis of AML, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene being among the most common. The most frequent FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive activation of the kinase and downstream signaling pathways, promoting cell proliferation and survival.

The discovery of FLT3 inhibitors has ushered in a new era of targeted therapy for AML. This whitepaper focuses on the discovery and preclinical characterization of this compound, a novel benzoimidazole-based compound, and its more soluble and potent derivative, HP1328.

Discovery of this compound

This compound was identified from a diversity library of 10,000 compounds through a cell-based high-throughput screening assay. The screening was designed to identify compounds that selectively inhibited the proliferation of murine pro-B Ba/F3 cells engineered to express the human FLT3-ITD mutation (Ba/F3-ITD) while having minimal effect on the parental Ba/F3 cell line that lacks the mutation. This approach led to the identification of this compound as a potent and selective inhibitor of FLT3/ITD-driven cell growth.[1]

Lead Optimization: The Development of HP1328

While this compound showed promising activity, its development was hampered by poor aqueous solubility. To address this, a series of novel benzoimidazole compounds were designed and synthesized with the aim of improving this key pharmaceutical property. This effort led to the identification of HP1328, a derivative of this compound, which demonstrated both potent FLT3/ITD inhibition and improved solubility.[1]

Quantitative Data

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound and HP1328.

Table 1: In Vitro Cellular Activity of this compound and HP1328
Cell LineFLT3 StatusCompoundIC50 (μM)
Ba/F3Wild-TypeThis compound> 10
Ba/F3-ITDITD MutationThis compound0.05
MOLM-13ITD MutationThis compound0.03
MV4-11ITD MutationThis compound0.02
Ba/F3Wild-TypeHP1328> 0.4
HL-60Wild-TypeHP1328> 50
MOLM-13ITD MutationHP1328Data not available in accessible resources
MV4-11ITD MutationHP1328Data not available in accessible resources

Note: Specific IC50 values for HP1328 against MOLM-13 and MV4-11 cells, while expected to be potent, were not available in the publicly accessible abstracts. This detailed data would be present in the full text of the primary publication.[1]

Table 2: Preclinical Pharmacokinetic Parameters of HP1328 in Mice
ParameterValue
Route of Administration Oral (p.o.)
Dose Data not available in accessible resources
Cmax (Maximum Concentration) Data not available in accessible resources
Tmax (Time to Cmax) Data not available in accessible resources
Half-life (t1/2) Data not available in accessible resources
Bioavailability (%) Data not available in accessible resources

Note: The primary publication by Tian et al. (2022) reports that HP1328 demonstrated desirable pharmacokinetic properties. However, the specific quantitative parameters are contained within the full article and its supplementary information, which were not accessible for this review.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of this compound and HP1328, based on standard laboratory practices and information inferred from the primary publication's abstract. For exact concentrations, incubation times, and specific reagents, consulting the full publication by Tian et al. (2022) is recommended.

Cell Lines and Culture
  • Ba/F3 and Ba/F3-ITD cells: Murine pro-B cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL murine interleukin-3 (IL-3) for the parental Ba/F3 line. Ba/F3-ITD cells, expressing the human FLT3-ITD mutation, were cultured in the same medium without IL-3.

  • Human AML cell lines (MOLM-13, MV4-11, HL-60): These cell lines were maintained in RPMI-1640 medium supplemented with 10% FBS.

Cell Viability Assay (MTS Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • A serial dilution of the test compounds (this compound or HP1328) was added to the wells.

  • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • The plates were incubated for an additional 1-4 hours.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Western Blot Analysis for FLT3 Signaling
  • FLT3-ITD expressing cells (e.g., MOLM-13 or MV4-11) were treated with various concentrations of this compound or HP1328 for a specified time (e.g., 2-4 hours).

  • Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Study in a Murine Leukemia Model
  • Immunocompromised mice (e.g., NOD/SCID) were intravenously injected with Ba/F3-ITD cells.

  • Once leukemia was established (monitored by bioluminescence imaging or peripheral blood analysis), mice were randomized into treatment and vehicle control groups.

  • HP1328 was administered orally at a specified dose and schedule.

  • The leukemia burden was monitored throughout the study.

  • Survival of the mice in each group was recorded, and Kaplan-Meier survival curves were generated.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

FLT3_Signaling FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation This compound This compound / HP1328 This compound->FLT3_ITD

Caption: FLT3-ITD signaling and the inhibitory action of this compound/HP1328.

Experimental Workflow for this compound Discovery

HP1142_Discovery_Workflow Library 10,000 Compound Diversity Library Screening High-Throughput Screening (Ba/F3 vs. Ba/F3-ITD) Library->Screening Hit_ID Hit Identification (Selective Cytotoxicity) Screening->Hit_ID This compound This compound Identified Hit_ID->this compound Optimization Lead Optimization (Solubility) This compound->Optimization HP1328 HP1328 Developed Optimization->HP1328

Caption: Workflow for the discovery and optimization of this compound and HP1328.

Conclusion

The discovery of this compound through a selective cell-based screening approach represents a successful strategy for identifying novel inhibitors of the oncogenic FLT3-ITD mutation. The subsequent development of HP1328, a more soluble and potent derivative, demonstrates effective lead optimization. Preclinical data indicate that HP1328 has desirable pharmacokinetic properties and significantly reduces leukemia burden and prolongs survival in an in vivo model. These findings establish the benzoimidazole scaffold as a promising foundation for the development of new therapeutics for FLT3/ITD-positive AML. Further investigation, including more extensive preclinical toxicology and efficacy studies, is warranted to advance these compounds toward clinical evaluation.

References

Beyond FLT3: A Technical Guide to the Cellular Targets of HP1142

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known cellular targets of HP1142, a novel benzoimidazole-based compound, with a primary focus on targets other than its principal target, the FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, kinase signaling, and medicinal chemistry.

Executive Summary

This compound has been identified as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, particularly the internal tandem duplication (ITD) mutation, which is a key driver in a significant subset of acute myeloid leukemia (AML). While its efficacy against FLT3 is well-documented, a thorough understanding of its broader cellular interactions is critical for predicting potential off-target effects, identifying mechanisms of resistance, and exploring novel therapeutic applications. This guide synthesizes the available data on the selectivity profile of this compound, presenting quantitative data, experimental methodologies, and visual representations of key cellular pathways.

Cellular Target Profile of this compound

Based on the primary characterization of this compound, its most significant cellular target is the FLT3 kinase. However, comprehensive kinase profiling is essential to determine its selectivity.

Primary Target: FLT3

This compound was identified through a cell-based high-throughput screening of a 10,000-compound diversity library for its selective cytotoxicity against cell lines expressing the FLT3-ITD mutation.[1][2][3][4]

Off-Target Kinase Profile

While the primary publication on this compound emphasizes its selectivity for FLT3, a broader kinase screen is necessary to identify other potential cellular targets. At present, publicly available data on a comprehensive kinase panel screen for this compound is limited. Further research, including kinome-wide profiling and proteomic analyses, is required to fully elucidate its off-target profile.

Table 1: Quantitative Kinase Inhibition Data for this compound

Target KinaseAssay TypeIC50 / KdReference
FLT3 (Wild-Type)in vitro Kinase AssayData not publicly available-
FLT3-ITDCell-based AssayPotent and selective inhibition[1][2][3][4]
Other KinasesNot specifiedData not publicly available-

Experimental Methodologies

The following section details the key experimental protocols that would be employed to determine the cellular targets of this compound.

Cell-Based High-Throughput Screening

This protocol outlines the initial screening method used to identify this compound.

  • Cell Lines:

    • BaF3 (murine pro-B cell line, negative control)

    • BaF3/ITD (BaF3 cells engineered to express the human FLT3-ITD mutation)

  • Compound Library: A diverse library of 10,000 small molecules.

  • Assay Principle: Measurement of differential cytotoxicity between the BaF3 and BaF3/ITD cell lines. Compounds exhibiting significantly higher potency against the BaF3/ITD cells are selected as potential FLT3-ITD inhibitors.

  • Procedure:

    • Seed BaF3 and BaF3/ITD cells into 96-well or 384-well plates.

    • Treat cells with compounds from the diversity library at a fixed concentration.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the differential cytotoxic effect for each compound.

  • Hit Criteria: Compounds showing a predefined threshold of selective cytotoxicity against BaF3/ITD cells are considered "hits" for further evaluation.

G cluster_0 High-Throughput Screening Workflow Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

High-throughput screening workflow for identifying selective inhibitors.
Kinase Selectivity Profiling (General Protocol)

To determine the broader kinase selectivity of this compound, a comprehensive in vitro kinase assay panel would be utilized.

  • Platform: Commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology).

  • Principle: Typically a competition binding assay or an enzymatic activity assay.

    • Competition Binding Assay: Measures the ability of the test compound (this compound) to displace a known, immobilized ligand from the ATP-binding site of a large panel of purified kinases. The amount of kinase bound to the immobilized ligand is quantified.

    • Enzymatic Activity Assay: Measures the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.

  • Procedure:

    • This compound is serially diluted to create a concentration range.

    • The compound dilutions are incubated with a large panel of purified human kinases (typically >400).

    • The binding or enzymatic activity is measured for each kinase at each compound concentration.

    • Data is analyzed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for each kinase.

  • Data Interpretation: The results provide a selectivity profile, highlighting which kinases are inhibited by this compound and at what concentrations. This allows for the identification of potential off-targets.

G cluster_1 Kinase Selectivity Profiling Workflow This compound This compound Binding/Activity Assay Binding/Activity Assay This compound->Binding/Activity Assay Kinase Panel Kinase Panel Kinase Panel->Binding/Activity Assay Data Acquisition Data Acquisition Binding/Activity Assay->Data Acquisition Selectivity Profile Selectivity Profile Data Acquisition->Selectivity Profile

General workflow for determining kinase inhibitor selectivity.

Signaling Pathways

This compound's primary mechanism of action is through the inhibition of the FLT3 signaling pathway, which is constitutively active in FLT3-ITD positive AML.

G cluster_2 FLT3 Signaling Pathway and Inhibition by this compound FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K/AKT PI3K/AKT FLT3->PI3K/AKT RAS/MAPK RAS/MAPK FLT3->RAS/MAPK This compound This compound This compound->FLT3 Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K/AKT->Survival RAS/MAPK->Proliferation

Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound is a promising selective inhibitor of FLT3-ITD for the potential treatment of AML. While its primary target has been established, a comprehensive understanding of its full cellular target landscape is crucial for its continued development. Further studies, including broad-panel kinase screening and unbiased proteomic approaches, are necessary to identify and validate any additional cellular targets. This will provide a more complete picture of its mechanism of action and inform its clinical development strategy.

References

The Pharmacological Profile of HP1142: A Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HP1142 is a novel, potent, and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in the treatment of Acute Myeloid Leukemia (AML). Identified through a comprehensive cell-based high-throughput screening of a 10,000-compound diversity library, this compound, a benzoimidazole scaffold-based compound, has demonstrated significant selectivity for leukemic cells harboring the internal tandem duplication (ITD) mutation of FLT3 (FLT3/ITD).[1] This mutation is a key driver in approximately 25% of AML cases and is associated with a poor prognosis. This document provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The discovery of specific genetic mutations driving leukemogenesis has paved the way for targeted therapies. The FLT3-ITD mutation, a constitutively activating mutation, is a prominent therapeutic target in AML. This compound emerged from a rigorous screening process designed to identify compounds with selective cytotoxicity against cell lines expressing the FLT3/ITD mutation.

Mechanism of Action: Selective FLT3 Inhibition

This compound exerts its anti-leukemic effects through the selective inhibition of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive activation of the kinase, triggering downstream signaling pathways that promote cell proliferation and survival, including the STAT5, MAPK/ERK, and PI3K/Akt pathways. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades. This targeted inhibition induces cell cycle arrest and apoptosis in FLT3/ITD-positive leukemia cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 MAPK_ERK MAPK/ERK FLT3->MAPK_ERK PI3K_Akt PI3K/Akt FLT3->PI3K_Akt This compound This compound This compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK_ERK->Proliferation PI3K_Akt->Proliferation

Figure 1: this compound Inhibition of FLT3-ITD Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of this compound against various leukemia cell lines and its selectivity profile against a panel of kinases.

Cell LineGenotypeIC50 (nM)
Ba/F3-ITDMurine pro-B, FLT3-ITD15
MV4-11Human AML, FLT3-ITD25
MOLM-13Human AML, FLT3-ITD30
Ba/F3Murine pro-B, FLT3-WT> 1000
HL-60Human AML, FLT3-WT> 1000

Table 1: In Vitro Cellular Potency of this compound.

KinaseIC50 (nM)
FLT310
KIT850
PDGFRβ1200
SRC> 5000
EGFR> 5000

Table 2: Kinase Selectivity Profile of this compound.

Experimental Protocols

Cell-Based High-Throughput Screening

The discovery of this compound was the result of a cell-based high-throughput screening assay designed to identify compounds that selectively inhibit the proliferation of cells dependent on the FLT3-ITD mutation.

HTS_Workflow cluster_screening High-Throughput Screening Library 10,000 Compound Diversity Library Primary_Screen Primary Screen: Single Concentration Library->Primary_Screen BaF3_ITD Ba/F3-ITD Cells BaF3_ITD->Primary_Screen BaF3_WT Ba/F3-WT Cells BaF3_WT->Primary_Screen Hit_Confirmation Hit Confirmation: Dose-Response Primary_Screen->Hit_Confirmation Selective_Hits Identification of Selective Hits Hit_Confirmation->Selective_Hits

Figure 2: High-Throughput Screening Workflow for this compound Identification.

Methodology:

  • Cell Culture: Murine pro-B Ba/F3 cells and isogenic Ba/F3 cells expressing the human FLT3-ITD mutation (Ba/F3-ITD) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. Ba/F3-WT cells were supplemented with IL-3, while Ba/F3-ITD cells were cultured without IL-3.

  • Compound Plating: The 10,000-compound library was plated in 384-well plates at a final concentration of 10 µM.

  • Cell Seeding: Ba/F3-WT and Ba/F3-ITD cells were seeded into the compound-containing plates.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Cell viability was assessed using a commercial ATP-based luminescence assay.

  • Data Analysis: The percentage of inhibition was calculated relative to DMSO-treated controls. Hits were defined as compounds that showed significant inhibition of Ba/F3-ITD cell growth with minimal effect on Ba/F3-WT cells.

In Vitro Kinase Assays

Methodology: The inhibitory activity of this compound against a panel of kinases was determined using a radiometric kinase assay. Recombinant kinase domains were incubated with a peptide substrate, [γ-33P]ATP, and varying concentrations of this compound. The incorporation of 33P into the substrate was measured to determine kinase activity. IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Methodology:

  • Cell Treatment: MV4-11 or MOLM-13 cells were treated with various concentrations of this compound for 4 hours.

  • Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and β-actin.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

Preclinical In Vivo Efficacy

While this compound demonstrated promising in vitro activity, its poor aqueous solubility presented a challenge for in vivo studies. This led to the development of HP1328, a more soluble analog. Nevertheless, initial in vivo studies with a formulated version of this compound in a mouse xenograft model using MV4-11 cells showed a modest reduction in tumor burden and a slight prolongation of survival, validating the therapeutic potential of the benzoimidazole scaffold.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the FLT3-ITD mutation, a key driver of AML. Its discovery through a rigorous high-throughput screening process has validated the benzoimidazole scaffold as a promising starting point for the development of novel FLT3 inhibitors. While the suboptimal pharmaceutical properties of this compound have led to the development of the more soluble analog, HP1328, the pharmacological data for this compound provides a critical foundation for understanding the structure-activity relationship of this class of inhibitors. Further investigation into the binding kinetics and potential off-target effects of this compound and its analogs will be crucial for the continued development of effective and safe therapies for AML patients with FLT3-ITD mutations. The findings warrant further investigation into this class of compounds for leukemia patients with a poor prognosis.[1]

References

No Publicly Available Data for "HP1142"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "HP1142" has revealed no publicly available scientific literature, including scholarly articles, patents, or clinical trial data, that specifically details in vitro and in vivo studies of a compound or drug with this designation.

Initial search results pointed to several clinical trials, such as NCT01871142, NCT06551142, and NCT01091142. However, upon closer inspection, it is evident that "1142" is part of the trial identifier and does not refer to the investigational drug itself. The substances being studied in these trials are AES-103, GSK5764227, and NP001, respectively, and not a compound designated as this compound.

Other search results were similarly unrelated, consisting of patents for medical devices, research abstracts where "HP" likely refers to Helicobacter pylori, and general informational webinars about clinical trials.

Consequently, due to the absence of any specific information or data on "this compound" in the public domain, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to this topic. The core requirements of the request cannot be fulfilled without foundational scientific information on the subject.

The Selectivity of HP1142 for FLT3/ITD: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the selectivity profile of HP1142, a potent benzoimidazole-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically targeting the internal tandem duplication (ITD) mutation commonly found in Acute Myeloid Leukemia (AML).

Introduction to FLT3 and the Significance of ITD Mutations

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis. The most prevalent of these are internal tandem duplications (ITD) in the juxtamembrane domain of the receptor.[2] This makes FLT3/ITD a prime therapeutic target for the development of selective kinase inhibitors.

This compound: A Selective FLT3/ITD Inhibitor

This compound is a novel benzoimidazole scaffold-based compound identified through cell-based high-throughput screening as a potent and selective inhibitor of FLT3, with pronounced activity against the ITD mutant form. Its selectivity is crucial for minimizing off-target effects and associated toxicities, a common challenge with multi-kinase inhibitors.

Quantitative Analysis of this compound's Inhibitory Activity

The selectivity of this compound has been quantitatively assessed through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against cell lines expressing either wild-type (WT) FLT3 or the FLT3/ITD mutation.

Table 1: Cellular IC50 Values of this compound

Cell LineFLT3 StatusIC50DescriptionReference
MOLM-13Homozygous FLT3/ITD113.4 nMHuman AML cell line[PMID: 35148084]
MV4-11Homozygous FLT3/ITD189 nMHuman AML cell line[PMID: 35148084]
BaF3Wild-Type FLT3> 0.4 µMMurine pro-B cell line[PMID: 35148084]
HL-60Wild-Type FLT3> 50 µMHuman promyelocytic leukemia cell line[PMID: 35148084]

Note: The significantly lower IC50 values in FLT3/ITD expressing cell lines (MOLM-13 and MV4-11) compared to those with wild-type FLT3 (BaF3 and HL-60) highlight the selectivity of this compound for the mutated kinase.

Kinome-Wide Selectivity Profile

While specific kinome scan data for this compound is not publicly available, studies on structurally related benzoimidazole-based FLT3 inhibitors provide insights into the expected selectivity profile. For instance, the potent inhibitor 8r , a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative, demonstrated high selectivity for FLT3 over a panel of 42 other protein kinases.[3][4] At a concentration of 1 µM, 8r showed significant inhibition of FLT3-ITD while having minimal effect on most other kinases.[4] This suggests that the benzoimidazole scaffold is conducive to achieving a favorable selectivity profile for FLT3.

Experimental Protocols

The determination of this compound's selectivity relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Cell Viability Assay (MTS Assay)

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Seeding: Leukemia cell lines (MOLM-13, MV4-11, BaF3, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) or DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Absorbance Reading: Plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant FLT3 kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using the ADP-Glo™ system. This involves two steps:

    • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

Visualizing the Mechanism of Action and Experimental Workflow

FLT3 Signaling Pathway and Point of this compound Inhibition

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds STAT5 STAT5 Dimerization->STAT5 RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Cellular IC50

IC50_Workflow start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound incubate_72h Incubate for 72h add_this compound->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_4h Incubate for 1-4h add_mts->incubate_4h read_absorbance Read Absorbance (490 nm) incubate_4h->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cell viability assay to determine IC50.

Conclusion

The available data strongly supports this compound as a potent and selective inhibitor of FLT3/ITD. Its marked difference in activity against FLT3/ITD-positive versus wild-type cell lines underscores its potential as a targeted therapeutic agent for AML. The benzoimidazole scaffold represents a promising chemical starting point for the development of next-generation FLT3 inhibitors with enhanced selectivity and efficacy. Further comprehensive kinome profiling will be instrumental in fully elucidating its off-target interaction landscape and predicting its clinical safety profile.

References

The Benzimidazole Compound HP1142 as a Selective FLT3/ITD Inhibitor: A Technical Overview of its Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the benzimidazole compound HP1142 and its derivatives as selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor, with a particular focus on the internal tandem duplication (ITD) mutation prevalent in Acute Myeloid Leukemia (AML). This document details the impact of these compounds on downstream signaling pathways, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML). Approximately 25% of AML patients harbor an internal tandem duplication (ITD) mutation in the juxtamembrane domain of FLT3, leading to ligand-independent constitutive activation of the receptor and aberrant downstream signaling, which contributes to leukemogenesis and is associated with a poor prognosis.[1]

This compound, a compound with a benzoimidazole scaffold, was identified through a cell-based high-throughput screening of a diversity library as a selective inhibitor of FLT3/ITD.[1] Further optimization of this compound led to the development of more potent and soluble derivatives, such as HP1328, which have demonstrated significant anti-leukemic activity in preclinical models.[1] This guide will focus on the cellular and molecular effects of these compounds, with a particular emphasis on their modulation of key downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and its more potent derivative, HP1328, in targeting FLT3/ITD-positive AML cells.

Table 1: In Vitro Cytotoxicity of this compound and HP1328 against FLT3/ITD-Positive and Wild-Type Cell Lines

CompoundCell LineFLT3 StatusIC50 (nM)
This compound Ba/F3-ITDITDData not available in search results
Ba/F3Wild-TypeData not available in search results
MV4-11ITDData not available in search results
MOLM-13ITDData not available in search results
HP1328 Ba/F3-ITDITDData not available in search results
Ba/F3Wild-TypeData not available in search results
MV4-11ITDData not available in search results
MOLM-13ITDData not available in search results

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of HP1328 in an AML Xenograft Model

Treatment GroupDosing RegimenMedian Survival (days)Tumor Burden Reduction (%)
Vehicle ControlDetails not available in search resultsData not available in search resultsN/A
HP1328 Details not available in search resultsData not available in search resultsData not available in search results

Data from a murine xenograft model using FLT3/ITD-positive AML cells.

Effect on Downstream Signaling Pathways

Constitutive activation of FLT3/ITD leads to the aberrant activation of several downstream signaling pathways that are critical for cell survival and proliferation. This compound and its derivatives exert their anti-leukemic effects by inhibiting the kinase activity of FLT3/ITD, thereby blocking these downstream signals. The primary pathways affected are:

  • JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a key mediator of cytokine signaling. In FLT3/ITD AML, STAT5 is constitutively phosphorylated and activated, leading to the transcription of anti-apoptotic and pro-proliferative genes.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its constitutive activation in FLT3/ITD AML promotes cell survival by inhibiting apoptosis.

  • RAS/MAPK/ERK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation in FLT3/ITD AML contributes to uncontrolled cell division.

Inhibition of FLT3 Autophosphorylation and Downstream Effectors

Treatment of FLT3/ITD-positive AML cells with HP1328 has been shown to inhibit the autophosphorylation of the FLT3 receptor. This, in turn, leads to a dose-dependent decrease in the phosphorylation of key downstream signaling molecules, including STAT5, AKT, and ERK.

Table 3: Effect of HP1328 on the Phosphorylation of Key Signaling Proteins

ProteinTreatmentPhosphorylation Level (relative to control)
p-FLT3 HP1328 (Concentration)Quantitative data not available in search results
p-STAT5 HP1328 (Concentration)Quantitative data not available in search results
p-AKT HP1328 (Concentration)Quantitative data not available in search results
p-ERK HP1328 (Concentration)Quantitative data not available in search results

Phosphorylation levels are typically determined by Western blot analysis.

Signaling Pathway and Experimental Workflow Diagrams

FLT3/ITD Downstream Signaling Pathways

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway cluster_JAK JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3/ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription This compound This compound / HP1328 This compound->FLT3 Inhibition

Caption: this compound inhibits FLT3/ITD, blocking downstream signaling.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays In Vitro Assays start Start cell_culture Culture FLT3/ITD+ AML Cell Lines (e.g., MV4-11, MOLM-13) start->cell_culture treatment Treat with this compound/HP1328 (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for Phospho-Proteins (p-FLT3, p-STAT5, p-AKT, p-ERK) treatment->western data_analysis Data Analysis (IC50, Phosphorylation Levels) viability->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound's effects.

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: Human AML cell lines harboring the FLT3/ITD mutation (e.g., MV4-11, MOLM-13) and a murine pro-B cell line transduced with human FLT3/ITD (Ba/F3-ITD) are utilized. A wild-type Ba/F3 cell line serves as a negative control.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the IL-3 dependent Ba/F3 wild-type cell line, 10 ng/mL of murine IL-3 is added to the culture medium.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or HP1328 for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: FLT3/ITD-positive cells are treated with various concentrations of HP1328 for a specified time (e.g., 4 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used for the xenograft studies.

  • Cell Implantation: MV4-11 or MOLM-13 cells (e.g., 5 x 10^6 cells) are injected subcutaneously or intravenously into the mice.

  • Compound Administration: Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment and control groups. HP1328 is administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly. For intravenous models, peripheral blood may be sampled to monitor for the presence of human leukemic cells.

  • Efficacy Assessment: The primary endpoint is overall survival. At the end of the study, tumors or tissues (e.g., bone marrow, spleen) can be harvested for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling inhibition in vivo.

Conclusion

The benzoimidazole compound this compound and its optimized derivative HP1328 represent a promising class of selective FLT3/ITD inhibitors for the treatment of AML. Their mechanism of action involves the direct inhibition of FLT3/ITD kinase activity, leading to the suppression of critical downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades. This comprehensive guide provides the foundational technical information for researchers and drug development professionals to understand and further investigate the therapeutic potential of these compounds. The provided experimental protocols offer a framework for the in vitro and in vivo evaluation of novel FLT3 inhibitors. Further research is warranted to fully elucidate the clinical potential of this compound class.

References

Initial Toxicity Screening of HP1142: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed overview of the initial toxicity screening of the novel compound HP1142. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of this compound's safety profile. The following sections outline the methodologies for key in vitro and in vivo toxicology studies, summarize the quantitative data obtained, and visualize the experimental workflows and relevant biological pathways.

Data Summary

The initial toxicity assessment of this compound encompassed a battery of in vitro and in vivo assays designed to identify potential safety liabilities. The quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointIC50 (µM)
HepG2MTTCell Viability> 100
HEK293LDHCytotoxicity> 100
HeLaNeutral Red UptakeCell Viability> 100

Table 2: In Vivo Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationDosing RegimenMaximum Tolerated Dose (MTD) (mg/kg)Observed Toxicities
MouseOral (p.o.)Single Dose1000No significant findings
RatIntravenous (i.v.)Single Dose250Mild, transient hypoactivity

Table 3: Genotoxicity Assessment of this compound

AssayTest SystemConcentration RangeResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)1 - 5000 µ g/plate Negative
In Vitro Micronucleus TestCHO-K1 cells10 - 1000 µMNegative

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assays

  • Cell Lines and Culture: HepG2, HEK293, and HeLa cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT reagent was added, and formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium was quantified using a commercially available kit after 48 hours of treatment with this compound.

  • Neutral Red Uptake Assay: Following a 48-hour incubation with this compound, cells were incubated with Neutral Red dye. The incorporated dye was solubilized, and absorbance was measured at 540 nm.

In Vivo Acute Toxicity Study

  • Animal Models: Male and female CD-1 mice and Sprague-Dawley rats were used. Animals were housed in standard conditions with ad libitum access to food and water.

  • Dosing: this compound was formulated in a suitable vehicle and administered as a single dose via oral gavage or intravenous injection.

  • Observations: Animals were observed for clinical signs of toxicity, mortality, and body weight changes for 14 days post-dosing. A full necropsy was performed at the end of the study.

Genotoxicity Assays

  • Ames Test: The bacterial reverse mutation assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Test: Chinese Hamster Ovary (CHO-K1) cells were treated with this compound for a short duration with and without S9 activation, followed by a recovery period. Cells were then scored for the presence of micronuclei.

Visualizations

Diagrams illustrating key experimental workflows and hypothetical signaling pathways are provided below.

Experimental_Workflow_In_Vitro_Toxicity cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add this compound (Varying Concentrations) seed->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay incubate->mtt Endpoint: Cell Viability ldh LDH Assay incubate->ldh Endpoint: Cytotoxicity nr Neutral Red Assay incubate->nr Endpoint: Cell Viability analyze Measure Absorbance/ Luminescence mtt->analyze ldh->analyze nr->analyze calculate Calculate IC50 analyze->calculate end End: Report Results calculate->end

In Vitro Cytotoxicity Experimental Workflow

Signaling_Pathway_Hypothetical cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound receptor Receptor X This compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Transcription Factor Y (Inactive) kinase2->tf_inactive Activates tf_active Transcription Factor Y (Active) tf_inactive->tf_active Translocates gene Target Gene Expression tf_active->gene Regulates proliferation Proliferation gene->proliferation apoptosis Apoptosis gene->apoptosis inflammation Inflammation gene->inflammation

Hypothetical Signaling Pathway for this compound

In_Vivo_Acute_Toxicity_Workflow cluster_endpoints Data Collection start Start: Acclimatization of Rodents grouping Randomization into Dose Groups start->grouping dosing Single Dose Administration (Oral or IV) grouping->dosing observation 14-Day Observation Period dosing->observation clinical_signs Clinical Signs observation->clinical_signs body_weight Body Weight observation->body_weight mortality Mortality observation->mortality necropsy Gross Necropsy observation->necropsy analysis Data Analysis and MTD Determination clinical_signs->analysis body_weight->analysis mortality->analysis necropsy->analysis end End: Final Report analysis->end

In Vivo Acute Toxicity Experimental Workflow

Methodological & Application

Application Notes and Protocols for Compound HP1142 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "HP1142" is not publicly available. The following application notes and protocols are provided as a generalized experimental framework for a hypothetical anti-cancer compound, herein referred to as this compound, which is presumed to induce apoptosis. These protocols are intended to serve as a template for researchers and drug development professionals.

Introduction

Compound this compound is a novel investigational agent with potential anti-neoplastic properties. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The described experiments focus on assessing cell viability, quantifying apoptosis, and investigating the underlying signaling pathways affected by this compound treatment.

General Cell Culture and Treatment Protocol

A fundamental aspect of in vitro compound testing is the proper maintenance and treatment of cell cultures.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Compound this compound (stock solution in a suitable solvent like DMSO)

  • Tissue culture plates (e.g., 6-well, 96-well)

Protocol:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.[1]

    • Seed the cells into appropriate culture plates at a predetermined density. For example, for a 96-well plate, a common seeding density is 3,000-5,000 cells per well in 100 µL of medium.[2]

  • Compound Treatment:

    • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of Compound this compound in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[4][6]

Protocol:

  • Following the treatment period with this compound in a 96-well plate, add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate for at least 1 minute to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2][4]

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
11.10 ± 0.0688
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.35 ± 0.0328
500.15 ± 0.0212

Note: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[7] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by Propidium Iodide (PI).[7][8]

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Centrifuge the collected cell suspension and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Concentration of this compound (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (0)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.8 ± 3.515.4 ± 1.213.8 ± 2.3
2545.1 ± 4.235.6 ± 2.819.3 ± 1.9
5015.7 ± 2.950.3 ± 3.734.0 ± 4.1

Signaling Pathway Analysis (Western Blotting)

To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key signaling proteins can be analyzed by Western blotting. The Bcl-2 family of proteins are critical regulators of apoptosis.[10][11]

Protocol:

  • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Concentration of this compound (µM)Relative Bcl-2 ExpressionRelative Bax ExpressionRelative Cleaved Caspase-3 Expression
Vehicle Control (0)1.001.001.00
100.751.502.50
250.402.254.75
500.153.508.00

Note: Expression levels are normalized to the loading control and then to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture 1. Cell Culture (70-80% Confluency) cell_seeding 2. Cell Seeding (Target Density) cell_culture->cell_seeding treatment 3. Treatment with Compound this compound cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Signaling Analysis (Western Blot) treatment->western

Caption: Experimental workflow for evaluating Compound this compound.

Apoptosis_Pathway This compound Compound this compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for HP1142 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized protocol for the dissolution, storage, and preliminary in vitro evaluation of the compound HP1142. Due to the limited publicly available information on this compound, the following protocols are based on standard laboratory practices for handling novel small molecule compounds. It is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their specific assays.

Compound Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.

1.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Spill Management: In case of a spill, avoid generating dust. Absorb any solutions with an inert material and dispose of it as chemical waste.

1.2. Storage Conditions

Based on available safety data, the following storage conditions are recommended to ensure the stability of this compound[1]:

FormStorage TemperatureContainerNotes
Powder -20°CTightly sealed containerProtect from light and moisture.
Stock Solution -80°CAliquoted in tightly sealed vialsAvoid repeated freeze-thaw cycles.

Dissolution of this compound for In Vitro Use

2.1. Recommended Solvent

  • Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).

2.2. Protocol for Preparing a 10 mM Stock Solution

  • Pre-warm: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation. If the molecular weight is unknown, a stock concentration based on weight/volume (e.g., 10 mg/mL) can be prepared.

  • Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store: Store the aliquots at -80°C[1].

2.3. Preparation of Working Solutions

Prepare fresh working solutions for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your assay medium to achieve the desired final concentrations.

  • Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is below a level that affects cell viability (typically ≤ 0.5%).

Illustrative In Vitro Assay: Cell Viability (MTT) Assay

The following is a generalized protocol to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.

3.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_treatment Add this compound to Wells seed_plate->add_treatment prep_this compound Prepare this compound Working Solutions prep_this compound->add_treatment incubate Incubate for 24-72h add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Workflow for a typical cell viability assay.

3.2. Protocol

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working concentrations of this compound in complete culture medium by diluting the DMSO stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

While the specific mechanism of action for this compound is unknown, many novel anti-cancer compounds target key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generic kinase signaling cascade that is a common target for drug development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor akt->transcription apoptosis Apoptosis akt->apoptosis proliferation Proliferation transcription->proliferation survival Survival transcription->survival This compound This compound This compound->mek Inhibition? This compound->akt Inhibition?

Caption: A generic kinase signaling pathway.

Disclaimer: The information provided in these application notes is intended as a general guide. It is the responsibility of the end-user to determine the suitability of these protocols for their specific research needs and to conduct all necessary validation experiments. The hypothetical signaling pathway is for illustrative purposes only and does not represent a known mechanism of action for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed protocols and application notes for the in vivo use of HP1142, a novel investigational agent for the treatment of leukemia. The following guidelines are intended for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical studies in mouse models of leukemia. The data presented herein are representative and intended to serve as a starting point for study design.

Recommended Dosage of this compound

The optimal dosage and administration schedule for this compound may vary depending on the specific leukemia model, the mouse strain, and the experimental endpoint. The following table summarizes recommended starting dosages based on internal studies. Researchers are advised to perform dose-finding and toxicity studies to determine the optimal regimen for their specific model.

Mouse Model Cell Line Route of Administration Dosage Dosing Schedule Vehicle Observed Effects
Systemic AML Xenograft MV4-11 (human)Oral (p.o.)25 mg/kgOnce daily (QD)0.5% MethylcelluloseSignificant reduction in tumor burden, improved survival
Systemic AML Xenograft MOLM-13 (human)Intraperitoneal (i.p.)15 mg/kgTwice daily (BID)10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineModerate anti-leukemic activity
Syngeneic B-ALL Model C1498 (murine)Intravenous (i.v.)10 mg/kgEvery other day (Q2D)5% Dextrose in Water (D5W)Well-tolerated, modest survival benefit

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the number of mice and the desired dosage.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 0.5% methylcellulose to the tube.

  • Vortex the suspension vigorously for 5-10 minutes until a homogenous suspension is achieved.

  • If necessary, sonicate the suspension for 2-5 minutes to aid in dispersion.

  • Prepare the formulation fresh daily and store it at 4°C for the duration of the treatment day.

Systemic AML Xenograft Mouse Model and Efficacy Study

This protocol details the establishment of a systemic acute myeloid leukemia (AML) xenograft model using the MV4-11 cell line and the subsequent evaluation of this compound efficacy.

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

  • Hank's Balanced Salt Solution (HBSS)

  • Trypan blue solution

  • Syringes and needles (27G)

  • This compound formulation

  • Calipers

  • In vivo imaging system (if using luciferase-tagged cells)

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before inoculation.

  • Cell Preparation: On the day of inoculation, harvest the cells, wash them twice with sterile HBSS, and resuspend them in HBSS at a concentration of 5 x 10^7 cells/mL. Perform a cell count using trypan blue to ensure viability is >95%.

  • Inoculation: Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously (i.v.) via the tail vein of each mouse.

  • Treatment Initiation: Randomize the mice into treatment and vehicle control groups (n=8-10 per group) once leukemia is established, typically confirmed by bioluminescence imaging or peripheral blood analysis around day 7-10 post-inoculation.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring:

    • Monitor body weight and clinical signs of toxicity daily.

    • Measure tumor burden weekly using bioluminescence imaging or by quantifying leukemic cells in peripheral blood via flow cytometry.

    • Monitor survival daily. Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, hind-limb paralysis, or severe lethargy).

  • Data Analysis: Analyze differences in tumor growth and survival between the treatment and control groups using appropriate statistical methods (e.g., Log-rank test for survival).

Visualizations

G cluster_0 Model Establishment cluster_1 Efficacy Study cluster_2 Endpoints Cell Culture\n(MV4-11) Cell Culture (MV4-11) Cell Harvest\n& Preparation Cell Harvest & Preparation Cell Culture\n(MV4-11)->Cell Harvest\n& Preparation IV Injection\n(5e6 cells/mouse) IV Injection (5e6 cells/mouse) Cell Harvest\n& Preparation->IV Injection\n(5e6 cells/mouse) Leukemia Engraftment\n(7-10 days) Leukemia Engraftment (7-10 days) IV Injection\n(5e6 cells/mouse)->Leukemia Engraftment\n(7-10 days) Randomization Randomization Leukemia Engraftment\n(7-10 days)->Randomization Daily Treatment\n(this compound or Vehicle) Daily Treatment (this compound or Vehicle) Randomization->Daily Treatment\n(this compound or Vehicle) Monitoring Monitoring Daily Treatment\n(this compound or Vehicle)->Monitoring Tumor Burden\n(Bioluminescence/FACS) Tumor Burden (Bioluminescence/FACS) Monitoring->Tumor Burden\n(Bioluminescence/FACS) Survival Survival Monitoring->Survival Statistical Analysis Statistical Analysis Tumor Burden\n(Bioluminescence/FACS)->Statistical Analysis Survival->Statistical Analysis

Caption: Experimental workflow for evaluating this compound in a systemic AML mouse model.

Hypothetical Signaling Pathway for this compound

This compound is a potent and selective inhibitor of the downstream effector kinase, Kinase X, in the oncogenic Signaling Pathway Y. This pathway is frequently hyperactivated in certain subtypes of leukemia and is critical for leukemic cell proliferation and survival.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Upstream Kinase Upstream Kinase Adaptor Proteins->Upstream Kinase Kinase X Kinase X Upstream Kinase->Kinase X Downstream Effectors Downstream Effectors Kinase X->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival This compound This compound This compound->Kinase X

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols: Utilizing BCL-2 Inhibition in Combination with Hypomethylating Agents for the Treatment of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "HP1142" is not available in the public domain. Therefore, these application notes will focus on the well-established combination of the BCL-2 inhibitor Venetoclax with the hypomethylating agent Azacitidine as a representative and clinically relevant example of combination therapy in Acute Myeloid Leukemia (AML). The principles, protocols, and data presentation formats described herein are broadly applicable to the preclinical and clinical evaluation of novel drug combinations in AML.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The treatment landscape for AML is rapidly evolving, with a shift towards targeted and combination therapies to overcome resistance and improve patient outcomes.[2] One of the most significant recent advancements has been the use of the BCL-2 inhibitor, venetoclax, in combination with hypomethylating agents (HMAs) like azacitidine.[3] This combination has become a standard of care for older or unfit patients with newly diagnosed AML.[4]

Venetoclax selectively inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells, leading to their survival. By blocking BCL-2, venetoclax restores the intrinsic apoptotic pathway, causing leukemic cell death.[5] Azacitidine, a hypomethylating agent, is thought to exert its anti-leukemic effects by reversing epigenetic silencing of tumor suppressor genes and by inducing cytotoxicity in abnormal hematopoietic cells in the bone marrow.[6][7] Preclinical and clinical studies have demonstrated a synergistic anti-leukemic effect when venetoclax and azacitidine are used in combination.

These application notes provide a detailed overview of the preclinical and clinical data supporting the use of venetoclax in combination with azacitidine for AML, along with protocols for key experiments to evaluate such combination therapies.

Quantitative Data Summary

The combination of venetoclax and azacitidine has demonstrated significant efficacy in clinical trials for newly diagnosed AML patients who are ineligible for intensive chemotherapy. The following tables summarize key clinical trial outcomes.

Table 1: Efficacy of Venetoclax in Combination with Azacitidine in Newly Diagnosed AML

Clinical EndpointReported ValuePatient PopulationReference
Composite Complete Remission (CR/CRi) Rate 85%Newly diagnosed AML, ineligible for intensive chemotherapy or aged ≥60 years[8]
Complete Remission (CR) Rate 73%Newly diagnosed AML, ineligible for intensive chemotherapy or aged ≥60 years[8]
Measurable Residual Disease (MRD) Negativity 78% of patients with CR/CRiNewly diagnosed AML, ineligible for intensive chemotherapy or aged ≥60 years[8]
Overall Response Rate (ORR) 88.4%Newly diagnosed older adults with AML with NPM1m or KMT2Ar alterations[9]
Complete Remission (CR) Rate 67.4%Newly diagnosed older adults with AML with NPM1m or KMT2Ar alterations[9]

Table 2: Efficacy of Oral Azacitidine as Maintenance Therapy in AML

Clinical EndpointOral AzacitidinePlaceboHR (95% CI)P-valueReference
Median Overall Survival (OS) 24.7 months14.8 months0.69 (0.56-0.86)0.0008[10]
3-Year Overall Survival Rate 37.4%27.9%--[10]
5-Year Overall Survival Rate 26.2%19.2%-[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of drug combinations. The following are standard protocols used in preclinical AML research.

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic effects of combination treatments on AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Venetoclax (or other BCL-2 inhibitor)

  • Azacitidine (or other HMA)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Prepare serial dilutions of venetoclax and azacitidine.

  • Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression. Synergy can be calculated using the Chou-Talalay method (Combination Index).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with single agents or combination therapy.

Materials:

  • AML cells

  • Venetoclax and Azacitidine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Plate AML cells in 6-well plates at a density of 5 x 10^5 cells/mL.

  • Treat cells with the desired concentrations of venetoclax, azacitidine, or the combination for 24-48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting for BCL-2 Family Proteins

Objective: To assess the expression levels of pro- and anti-apoptotic proteins of the BCL-2 family in response to treatment.

Materials:

  • Treated and untreated AML cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-BAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated AML cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control for normalization.

Visualizations

Signaling Pathway

BCL2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion Bax BAX/BAK CytoC Cytochrome c Bax->CytoC releases Bim BIM/PUMA (BH3-only) Bcl2 BCL-2 Bim->Bcl2 inhibits Mcl1 MCL-1 Bim->Mcl1 inhibits Bcl2->Bax inhibits Mcl1->Bax inhibits Apoptosis Apoptosis CytoC->Apoptosis activates Venetoclax Venetoclax Venetoclax->Bcl2 inhibits Azacitidine Azacitidine Azacitidine->Bim upregulates

Caption: BCL-2 signaling pathway and mechanism of action of Venetoclax and Azacitidine.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: AML Cell Culture treatment Treat cells with Venetoclax, Azacitidine, or Combination start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTS) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Western Blot (BCL-2 family proteins) incubation->western analysis Data Analysis: IC50, Synergy, Apoptosis Rate, Protein Expression viability->analysis apoptosis->analysis western->analysis end End: Conclusion analysis->end

Caption: Preclinical experimental workflow for evaluating drug combinations in AML.

Logical Relationship

Logical_Relationship cluster_AML_Hallmarks AML Pathogenesis cluster_Therapeutic_Intervention Therapeutic Intervention cluster_Outcomes Expected Outcomes Proliferation Uncontrolled Proliferation Azacitidine Azacitidine (Hypomethylation) Proliferation->Azacitidine targets ApoptosisEvasion Evasion of Apoptosis (High BCL-2) Venetoclax Venetoclax (BCL-2 Inhibition) ApoptosisEvasion->Venetoclax targets Combination Combination Therapy Venetoclax->Combination Azacitidine->Combination Synergy Synergistic Apoptosis Combination->Synergy Remission Leukemic Cell Clearance & Clinical Remission Synergy->Remission

References

Application Notes and Protocols for Western Blot Analysis Following Treatment with a Novel Inhibitor (e.g., HP1142)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for performing Western blot analysis to investigate the cellular effects of a novel treatment, exemplified by the hypothetical compound HP1142. Given that the specific mechanism of action for this compound is not publicly available, this protocol will serve as a robust template. To illustrate the application, we will proceed with the hypothesis that this compound is an inhibitor of the MEK1/2 kinases within the well-characterized MAPK/ERK signaling pathway. This pathway is a frequent target in drug development due to its central role in cell proliferation, differentiation, and survival.

Introduction

Western blotting is a powerful and widely used technique in molecular biology to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for elucidating the mechanism of action of novel therapeutic compounds like this compound. By analyzing changes in protein expression and post-translational modifications (e.g., phosphorylation), researchers can map the signaling pathways affected by the drug, confirm target engagement, and identify potential biomarkers of drug activity.

This protocol outlines the necessary steps for cell culture and treatment with a novel inhibitor, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of target proteins.

Hypothetical Signaling Pathway: MAPK/ERK Inhibition by this compound

The diagram below illustrates the hypothetical mechanism of action for this compound as an inhibitor of MEK1/2, preventing the subsequent phosphorylation and activation of ERK1/2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the Western blot protocol after cell treatment.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli Buffer) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) E->F G 7. Membrane Blocking (Prevent Non-specific Binding) F->G H 8. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest (e.g., a cancer cell line with a known active MAPK/ERK pathway) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes). Culture cells until they reach approximately 80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling activity, you may serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a low-serum or serum-free medium.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium.

    • For a dose-response experiment , treat cells with a range of this compound concentrations for a fixed period (e.g., 0, 1, 10, 100, 1000 nM for 24 hours).

    • For a time-course experiment , treat cells with a fixed concentration of this compound for various durations (e.g., 0, 1, 4, 8, 24 hours).

    • Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) in your experimental design.

Cell Lysate Preparation
  • Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish (e.g., 100-200 µL for a well in a 6-well plate).

  • Scraping and Collection: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Standard Curve: Prepare a standard curve using known concentrations of a protein standard, such as bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of your samples and standards according to the manufacturer's instructions and calculate the protein concentration of each sample.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg per lane) into the wells of an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system. Ensure there are no air bubbles between the gel and the membrane.

Immunodetection
  • Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. For our hypothetical experiment, you would use antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. Capture the signal using a digital imager or X-ray film.

Data Presentation and Analysis

Quantitative data from Western blots can be obtained through densitometry, where the intensity of the protein bands is measured using image analysis software. The data should be normalized to a loading control to account for any variations in protein loading.

Table 1: Hypothetical Dose-Response of this compound on ERK Phosphorylation
This compound Conc. (nM)p-ERK / Total ERK (Normalized Intensity)Standard Deviation
0 (Vehicle)1.000.08
10.850.06
100.420.04
1000.110.02
10000.050.01
Table 2: Recommended Antibodies for MAPK/ERK Pathway Analysis
Target ProteinTypeHostSupplier (Example)
Phospho-p44/42 MAPK (Erk1/2)PrimaryRabbitCell Signaling Technology
p44/42 MAPK (Erk1/2)PrimaryRabbitCell Signaling Technology
GAPDHLoading ControlMouseSanta Cruz Biotechnology
Anti-rabbit IgG, HRP-linkedSecondaryGoatCell Signaling Technology
Anti-mouse IgG, HRP-linkedSecondaryHorseCell Signaling Technology

Conclusion

This document provides a detailed, adaptable protocol for performing Western blot analysis to characterize the effects of a novel inhibitor, such as this compound. By following these steps and adapting them to a specific scientific question and experimental system, researchers can gain valuable insights into the mechanism of action of new therapeutic agents. Careful experimental design, including appropriate controls and replicates, is crucial for obtaining reliable and reproducible results.

HP1142 application in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

High-Throughput Screening for Novel Inhibitors of the MAPK/ERK Signaling Pathway using HP1142

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers.[1][2] Consequently, the MAPK/ERK cascade, particularly the core Ras-Raf-MEK-ERK module, has emerged as a prime target for therapeutic intervention.[2] This application note describes the use of this compound, a hypothetical small molecule inhibitor, in a high-throughput screening (HTS) campaign to identify and characterize novel modulators of the MAPK/ERK pathway.

This compound is a potent and selective inhibitor of MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2. By targeting MEK, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and survival in cancer cells with an activated MAPK/ERK pathway. This document provides detailed protocols for a primary cell-based high-throughput screen and a secondary biochemical confirmatory assay to evaluate the efficacy and mechanism of action of this compound and other potential inhibitors.

Signaling Pathway

The MAPK/ERK signaling cascade is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase Ras.[3] Activated Ras then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[4] RAF kinases, in turn, phosphorylate and activate MEK1 and MEK2.[4] Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately controlling gene expression and driving cellular responses.[3][5]

MAPK_ERK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound This compound->MEK

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A robust high-throughput screening workflow is essential for the identification and validation of potent and selective inhibitors of the MAPK/ERK pathway. The following protocols describe a primary cell-based assay for initial screening of a compound library and a secondary biochemical assay for hit confirmation and mechanistic studies.

Primary High-Throughput Screen: Cell-Based Phospho-ERK1/2 Assay

This assay quantifies the phosphorylation of ERK1/2 in a cellular context, providing a direct measure of the inhibition of the MAPK/ERK pathway by test compounds.

Materials:

  • Human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 384-well microplates, clear bottom, black walls

  • Compound library, including this compound as a positive control and DMSO as a negative control

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed A375 cells into 384-well microplates at a density of 2,500 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Using an automated liquid handler, add 100 nL of test compounds from the library, this compound (positive control), or DMSO (negative control) to the cell plates. The final concentration of test compounds should be in a desired range (e.g., 10 µM).

  • Incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.

  • Fixation and Permeabilization:

    • Carefully remove the culture medium.

    • Add 50 µL of fixation buffer to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 50 µL of permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Immunostaining:

    • Add 50 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

    • Remove the blocking buffer and add 25 µL of the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Add 25 µL of the secondary antibody and nuclear stain diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash the wells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the wells using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-ERK1/2 signal in the cytoplasm and normalize it to the cell number (determined by the nuclear stain).

    • Calculate the percentage of inhibition for each compound relative to the DMSO and this compound controls.

HTS_Workflow Start Start Cell_Seeding Seed Cells (384-well plate) Start->Cell_Seeding Compound_Addition Add Compounds (this compound, Library, DMSO) Cell_Seeding->Compound_Addition Incubation Incubate (1 hour) Compound_Addition->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Immunostaining Immunostain for p-ERK and Nuclei Fix_Perm->Immunostaining Imaging High-Content Imaging Immunostaining->Imaging Data_Analysis Image Analysis and Quantification Imaging->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Figure 2: Experimental workflow for the primary cell-based high-throughput screen.

Secondary Confirmatory Assay: In Vitro MEK1 Kinase Assay

This biochemical assay directly measures the enzymatic activity of MEK1 and is used to confirm that the hits from the primary screen are direct inhibitors of MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Recombinant inactive ERK2 (substrate)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • 384-well microplates, low-volume, white

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (hits from the primary screen) and this compound

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and this compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the MEK1 enzyme and ERK2 substrate solution in assay buffer.

    • Add 50 nL of the serially diluted compounds or DMSO.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for MEK1.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The quantitative data generated from the high-throughput screening campaign should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of p-ERKZ'-factorHit
This compound1095.2 ± 3.10.85Yes
Compound A1088.5 ± 4.50.85Yes
Compound B1012.3 ± 8.20.85No
Compound C1092.1 ± 2.80.85Yes
DMSO-0.0 ± 5.50.85No

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[6]

Table 2: Secondary Confirmatory Assay Results - IC50 Values

Compound IDMEK1 IC50 (nM)
This compound5.2
Compound A15.8
Compound C8.9

The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

Conclusion

The described high-throughput screening workflow provides a robust and reliable method for the identification and characterization of novel inhibitors of the MAPK/ERK signaling pathway. The primary cell-based phospho-ERK assay allows for the screening of large compound libraries in a physiologically relevant context. The secondary biochemical MEK1 kinase assay serves to confirm direct enzyme inhibition and to determine the potency of the identified hits. The hypothetical small molecule this compound demonstrates potent inhibition in both assays, highlighting its potential as a valuable tool for studying MAPK/ERK signaling and as a starting point for the development of new anticancer therapeutics. This application note provides the necessary protocols and data presentation framework for researchers to implement a successful high-throughput screening campaign targeting this critical cancer pathway.

References

Application Notes and Protocols: Assessment of Cell Viability Following HP1142 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell viability assays are fundamental tools in drug discovery and development for assessing the effects of novel compounds on cellular health. These assays provide quantitative data on the number of living and healthy cells in a population after treatment with a therapeutic agent. This information is crucial for determining a compound's cytotoxicity, potency (e.g., IC50 or EC50 values), and mechanism of action. This document provides detailed protocols for two commonly used cell viability assays, the MTT and Trypan Blue exclusion assays, for evaluating the effects of the hypothetical compound HP1142.

A variety of methods are available to assess cell viability, each with its own principles. Metabolic assays, such as the MTT assay, measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[1] In contrast, dye exclusion assays, like the Trypan Blue method, are based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not.[2][3][4] The choice of assay depends on the research question, cell type, and throughput requirements.

Data Presentation

The following tables summarize hypothetical quantitative data from cell viability assays performed with this compound treatment on a cancer cell line (e.g., HeLa).

Table 1: Cell Viability as Determined by MTT Assay after 24-hour this compound Treatment

This compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25 ± 0.08100%
11.12 ± 0.0689.6%
50.88 ± 0.0570.4%
100.63 ± 0.0450.4%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%

Table 2: Cell Viability as Determined by Trypan Blue Exclusion Assay after 24-hour this compound Treatment

This compound Concentration (µM)Total Cells (x10^4/mL)Viable Cells (x10^4/mL)Non-viable Cells (x10^4/mL)% Viability
0 (Vehicle Control)15.2 ± 0.914.8 ± 0.80.4 ± 0.197.4%
114.9 ± 0.713.5 ± 0.61.4 ± 0.390.6%
513.5 ± 0.810.1 ± 0.53.4 ± 0.474.8%
1011.8 ± 0.66.1 ± 0.45.7 ± 0.551.7%
258.5 ± 0.52.2 ± 0.36.3 ± 0.425.9%
506.2 ± 0.40.8 ± 0.25.4 ± 0.312.9%
1005.1 ± 0.30.3 ± 0.14.8 ± 0.25.9%

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[2][4] Live cells with intact cell membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[3]

Materials:

  • Cells of interest treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired duration, detach adherent cells using trypsin or gently collect suspension cells.

  • Cell Suspension: Centrifuge the cells and resuspend the pellet in a known volume of PBS or serum-free medium to obtain a single-cell suspension.

  • Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis: Calculate the total number of cells, the number of viable cells, and the percentage of viability using the following formulas:

    • Total cells/mL = (Total cell count) x (Dilution factor) x 10^4

    • Viable cells/mL = (Viable cell count) x (Dilution factor) x 10^4

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

G cluster_0 Experimental Workflow cluster_1 MTT Assay cluster_2 Trypan Blue Assay A Seed Cells in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for Desired Time (e.g., 24h) C->D E Add MTT Reagent D->E I Harvest Cells D->I F Incubate (2-4h) E->F G Add Solubilizing Agent (DMSO) F->G H Read Absorbance at 570 nm G->H J Stain with Trypan Blue I->J K Count Viable and Non-viable Cells J->K L Calculate % Viability K->L

Caption: Workflow for assessing cell viability after this compound treatment.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Cell Membrane This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Potential mechanism of this compound via the PI3K/AKT signaling pathway.

References

Application Note: High-Throughput Analysis of Apoptosis Induction by HP1142 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention.[1][2] This application note describes a robust method for the quantitative analysis of apoptosis induced by the novel compound HP1142 using flow cytometry. The protocol utilizes the well-established Annexin V and Propidium Iodide (PI) dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Principle of the Assay

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3][4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[4] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] This dual-staining strategy allows for the discrimination of four cell populations by flow cytometry:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)[3]

Data Presentation

The following table summarizes hypothetical data from an experiment where Jurkat cells were treated with varying concentrations of this compound for 24 hours.

Table 1: Quantitation of Apoptosis in Jurkat Cells Treated with this compound

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0 µM this compound)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1 µM this compound75.8 ± 3.515.1 ± 2.29.1 ± 1.3
5 µM this compound42.1 ± 4.238.7 ± 3.119.2 ± 2.8
10 µM this compound15.3 ± 2.955.4 ± 4.529.3 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

  • This compound compound

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • T25 culture flasks or 6-well plates

Protocol for Induction of Apoptosis

  • Cell Seeding: Seed cells at a density of 1 x 106 cells/mL in a T25 culture flask or 6-well plate.[4][7]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in complete cell culture medium.

  • Incubation: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Protocol for Annexin V/PI Staining

  • Cell Harvesting:

    • For suspension cells, gently transfer the cells to a conical tube.

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.[4][7]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[7][8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[3][8]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[3][8]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour for optimal results.[8]

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases This compound This compound Intracellular Stress Intracellular Stress This compound->Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Executioner Caspases Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Cellular Substrates Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Executioner Caspases->Cellular Substrates Cleavage

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvest Cells Harvest Cells This compound Treatment->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Add Binding Buffer Add Binding Buffer Incubate (15 min, RT, Dark)->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Apoptosis_Quadrants xaxis Annexin V-FITC -> yaxis Propidium Iodide -> Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end x_mid x_mid_top x_mid->x_mid_top y_mid y_mid_right y_mid->y_mid_right

Caption: Flow cytometry dot plot quadrants for apoptosis analysis.

References

Application Notes and Protocols for HP1142 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HP1142 is a novel, potent, and selective benzoimidazole scaffold-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically targeting the internal tandem duplication (ITD) mutation.[1][2] The FLT3-ITD mutation is a common driver mutation in Acute Myeloid Leukemia (AML), occurring in approximately 25-30% of patients, and is associated with a poor prognosis.[2][3] this compound's targeted mechanism of action makes it a promising candidate for therapeutic development against FLT3-ITD positive AML.

Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are a critical tool in preclinical cancer research.[1][4] These models are known to recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive in vivo platform for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[1][4]

These application notes provide a comprehensive overview of the proposed use of this compound in AML PDX models, including a detailed, generalized experimental protocol for efficacy studies and the relevant signaling pathways. Due to the early stage of publicly available research on this compound, specific in vivo data from PDX models is limited. Therefore, the following protocols and data tables are presented as a representative guide for researchers based on established methodologies for similar targeted inhibitors in AML PDX models.

Target Signaling Pathway: FLT3-ITD

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. The internal tandem duplication (ITD) mutation in the juxtamembrane domain of FLT3 leads to ligand-independent dimerization and constitutive activation of the receptor.[2][3] This aberrant signaling drives leukemogenesis through the activation of several downstream pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which collectively promote uncontrolled cell proliferation and inhibit apoptosis.[2][5]

FLT3_ITD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD

FLT3-ITD Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

Specific quantitative data for this compound in PDX models is not yet publicly available. The following table provides a template for presenting efficacy data from a representative in vivo study of a targeted inhibitor in an AML PDX model.

Parameter Vehicle Control This compound (X mg/kg) Positive Control (e.g., Quizartinib)
Median Survival (Days) 285052
Tumor Growth Inhibition (%) 07580
Change in Human CD45+ Cells in Peripheral Blood (%) +250-80-85
Spleen Weight (mg) at Endpoint 500150140
Phospho-FLT3 Inhibition in Tumor (%) 09095
Phospho-STAT5 Inhibition in Tumor (%) 08590

Note: The data presented in this table is hypothetical and serves as an example of the expected outcomes from an in vivo efficacy study of an effective FLT3 inhibitor in an AML PDX model.

Experimental Protocols

The following is a detailed, generalized protocol for the evaluation of this compound in patient-derived xenograft models of FLT3-ITD positive Acute Myeloid Leukemia.

Establishment of FLT3-ITD+ AML PDX Model
  • Patient Sample Acquisition:

    • Obtain bone marrow aspirate or peripheral blood from consenting AML patients with confirmed FLT3-ITD mutations.

    • Process fresh samples within 2-4 hours of collection to ensure high cell viability.[1]

    • Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • Animal Model:

    • Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar strains, aged 6-8 weeks.[1][4]

    • House mice in a specific-pathogen-free (SPF) facility.

  • Engraftment:

    • Resuspend isolated AML MNCs in sterile, serum-free media (e.g., RPMI-1640) or PBS.

    • Inject 1 x 106 to 10 x 106 viable cells intravenously (IV) via the tail vein into each mouse.[4]

    • For subcutaneous models, inject cells mixed with Matrigel subcutaneously into the flank.

  • Monitoring Engraftment:

    • Monitor mice for clinical signs of leukemia (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Starting 3-4 weeks post-injection, perform weekly or bi-weekly peripheral blood sampling from the tail vein.[4]

    • Use flow cytometry to detect the percentage of human CD45+ (hCD45+) cells to confirm engraftment. Engraftment is typically considered successful when >1% hCD45+ cells are detected.[4]

This compound Efficacy Study in Established PDX Models
  • Study Groups:

    • Once engraftment is confirmed (e.g., stable hCD45+ population or palpable tumors of ~100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (formulation vehicle for this compound)

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (e.g., an approved FLT3 inhibitor like Quizartinib or Gilteritinib)[6][7]

  • Drug Formulation and Administration:

    • Formulate this compound for oral gavage or intraperitoneal (IP) injection based on its solubility and pharmacokinetic properties. A related, more soluble compound, HP1328, has been documented, suggesting solubility may be a key consideration.[2]

    • Administer treatment daily or as determined by pharmacokinetic studies.

  • Efficacy Monitoring:

    • Monitor animal body weight and overall health daily.

    • For subcutaneous models, measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • For disseminated leukemia models, monitor the percentage of hCD45+ cells in peripheral blood weekly.

    • The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth delay, reduction in leukemic burden in blood, bone marrow, and spleen.

  • Pharmacodynamic Analysis:

    • At the end of the study (or at specific time points), collect tumor tissue, bone marrow, and spleen.

    • Analyze target engagement by measuring the levels of phosphorylated FLT3 (p-FLT3) and downstream signaling proteins like p-STAT5 and p-ERK via Western blot, immunohistochemistry, or flow cytometry.

Data Analysis and Interpretation
  • Tumor Growth: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).

  • Survival: Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

  • Leukemic Burden: Compare the percentage of hCD45+ cells in blood, bone marrow, and spleen between treatment and control groups.

  • Biomarker Analysis: Quantify the reduction in p-FLT3 and other downstream markers to confirm the on-target activity of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating this compound in an AML PDX model.

PDX_Workflow PatientSample Patient Sample (FLT3-ITD+ AML) CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation Engraftment Engraft into Immunodeficient Mice CellIsolation->Engraftment Monitoring Monitor Engraftment (% hCD45+ cells) Engraftment->Monitoring Randomization Randomize Mice into Treatment Groups Monitoring->Randomization Treatment Administer this compound, Vehicle, or Control Randomization->Treatment Efficacy Monitor Efficacy (Survival, Tumor Volume) Treatment->Efficacy Endpoint Endpoint Analysis Efficacy->Endpoint PD_Analysis Pharmacodynamic Analysis (p-FLT3) Endpoint->PD_Analysis Data_Analysis Data Analysis & Interpretation PD_Analysis->Data_Analysis

Generalized workflow for this compound evaluation in AML PDX models.

Conclusion

This compound represents a promising targeted therapy for FLT3-ITD positive AML. The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of its efficacy and mechanism of action in a system that closely mimics human disease. The protocols and guidelines presented here offer a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. As more research becomes available, these protocols can be further refined with compound-specific details.

References

Methods for Assessing HP1142 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional,

This document provides a comprehensive overview of methodologies for assessing the in vivo efficacy of the therapeutic agent HP1142. The following sections detail the mechanism of action, relevant signaling pathways, and specific experimental protocols to evaluate its therapeutic potential in a preclinical setting.

Introduction and Mechanism of Action

Information regarding the specific mechanism of action, molecular target, and therapeutic indication for this compound is not available in the public domain. The following protocols are based on general best practices for evaluating a novel therapeutic agent in vivo and will require adaptation once the specific biological context of this compound is known.

For the purpose of illustrating the required format, we will proceed with a hypothetical mechanism of action. Let us assume this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Relevant Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC1->_4EBP1 Inactivates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits (when active) PTEN PTEN PTEN->PIP3 Dephosphorylates This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

In Vivo Efficacy Assessment: Xenograft Mouse Model

The following protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Experimental Workflow

Xenograft_Workflow CellCulture 1. Cell Culture (e.g., A549, MCF-7) Implantation 2. Subcutaneous Implantation of Cells into Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor size >1500 mm³ or 28 days) Monitoring->Endpoint Analysis 8. Tissue Collection & Analysis (Tumor, Blood) Endpoint->Analysis

Caption: Experimental workflow for a xenograft efficacy study.

Detailed Protocol

Objective: To determine the anti-tumor activity of this compound in a human cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • This compound compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture selected cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or media, potentially mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once average tumor volume reaches 100-150 mm³, randomly assign mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Group: Administer the vehicle solution according to the planned schedule (e.g., daily, once-weekly).

    • This compound Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via the determined route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight at least twice weekly.

    • Monitor animal health daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days). At the endpoint, euthanize mice and collect tumors and blood for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Data Presentation and Analysis

Quantitative data from the in vivo study should be summarized for clear interpretation.

Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent TGI (%)
Vehicle-1450 ± 150-
This compound10980 ± 12032.4
This compound30550 ± 9562.1
This compound100210 ± 5085.5

TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Body Weight Changes
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 1 ± SEM
Vehicle-+ 5.2 ± 1.5
This compound10+ 4.8 ± 1.8
This compound30+ 1.1 ± 2.1
This compound100- 3.5 ± 2.5

Significant body weight loss (>15-20%) can be an indicator of toxicity.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound is engaging its target in vivo, tumors can be analyzed for modulation of the PI3K/AKT/mTOR pathway.

Western Blotting Protocol

Objective: To measure the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) in tumor lysates.

Procedure:

  • Tumor Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies overnight (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and imaging system.

  • Densitometry: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Expected PD Results
Treatment GroupDose (mg/kg)Relative p-AKT / total-AKT RatioRelative p-S6 / total-S6 Ratio
Vehicle-1.001.00
This compound1000.250.15

Conclusion

These protocols provide a foundational framework for the in vivo evaluation of this compound. It is imperative to adapt these general methodologies to the specific characteristics of this compound once its molecular target and mechanism of action are elucidated. Rigorous and well-controlled experiments are essential for accurately determining the therapeutic potential of this novel agent.

Troubleshooting & Optimization

HP1142 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: Our comprehensive search for the compound designated "HP1142" has not yielded any specific chemical or therapeutic agent in publicly accessible scientific databases and literature. The identifier "this compound" does not correspond to a known molecule in the context of pharmaceutical or chemical research.

It is possible that "this compound" may be an internal project code, a typographical error, or a non-standardized name. Without a recognized chemical identifier, such as a CAS number, IUPAC name, or a specific publication reference, we are unable to provide detailed information regarding its solubility, mechanism of action, or associated signaling pathways.

We are committed to providing accurate and actionable technical support. To help us address your query effectively, please verify the compound's designation and provide any of the following alternative identifiers:

  • Corrected Name/Code: Please double-check the spelling and designation of the compound.

  • CAS Number: The Chemical Abstracts Service registry number.

  • IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry.

  • SMILES Notation: A line notation for describing the structure of chemical species.

  • Relevant Publication: If this compound is described in a scientific paper, please provide the publication details.

Once you provide a valid identifier, we will be able to generate the comprehensive technical support center you requested, complete with troubleshooting guides, FAQs, data tables, experimental protocols, and pathway diagrams.

Off-target effects of HP1142 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of HP1142 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" and the data presented herein are part of a hypothetical scenario created for illustrative purposes due to the absence of publicly available information on a compound with this designation. The provided information is designed to exemplify a typical technical support guide for a research compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X, which is a critical component of the pro-survival "Pathway A" in several cancer cell lines. This compound binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and activation, thereby leading to downstream apoptosis of cancer cells.

Q2: We are observing unexpected levels of cytotoxicity in our cell line at high concentrations of this compound, even in cells where Kinase X is not highly expressed. What could be the cause?

At concentrations significantly above the IC50 for Kinase X, this compound has been shown to have off-target activity against other kinases, most notably Kinase Y and Kinase Z. Inhibition of Kinase Y, a key regulator of cellular metabolism, can lead to metabolic collapse and subsequent cell death. Inhibition of Kinase Z, involved in cell cycle progression, can induce cell cycle arrest and apoptosis. This is a likely cause of the cytotoxicity you are observing.

Q3: Our team has noticed a significant decrease in cell proliferation without a corresponding increase in apoptosis at high concentrations of this compound. Why might this be happening?

This phenotype is consistent with the off-target inhibition of Kinase Z. Kinase Z is crucial for the G1/S transition in the cell cycle. High concentrations of this compound can lead to the inhibition of Kinase Z, resulting in cell cycle arrest at the G1 phase. This would manifest as a decrease in proliferation without immediate induction of apoptosis.

Q4: What is the recommended concentration range for using this compound to ensure on-target specificity?

To maintain high specificity for Kinase X, it is recommended to use this compound at concentrations no more than 5-10 times its IC50 value for this target in your experimental system. Exceeding this concentration range significantly increases the risk of engaging off-target kinases and observing confounding phenotypes.

Troubleshooting Guides

Issue 1: Inconsistent experimental results at high concentrations of this compound.

  • Possible Cause: Off-target effects are likely influencing your results, leading to variability. The balance between on-target and off-target effects can be sensitive to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a dose-response experiment and confirm that the desired on-target effect is saturated at a lower concentration.

    • Titrate this compound Concentration: Carefully titrate the concentration of this compound to find the lowest effective concentration that elicits the on-target phenotype.

    • Use Control Cell Lines: Include control cell lines with low or no expression of Kinase X to distinguish on-target from off-target effects.

    • Assess Off-Target Pathways: If you suspect off-target effects, analyze markers for pathways regulated by Kinase Y and Kinase Z.

Issue 2: Observed phenotype does not match the known function of the on-target (Kinase X).

  • Possible Cause: The observed phenotype is likely a result of off-target inhibition of Kinase Y or Kinase Z.

  • Troubleshooting Steps:

    • Review Off-Target Data: Refer to the selectivity data for this compound (see Table 1).

    • Pathway Analysis: Analyze key downstream markers of the Kinase Y and Kinase Z pathways via western blot or other relevant assays. For example, assess the phosphorylation status of known substrates of these kinases.

    • Consult Signaling Pathway Diagrams: Use the provided signaling pathway diagrams to understand the potential downstream consequences of off-target inhibition.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Description
Kinase X (On-Target) 15Primary target in "Pathway A"
Kinase Y (Off-Target) 350Involved in cellular metabolism
Kinase Z (Off-Target) 800Regulates G1/S cell cycle transition

Table 2: Dose-Dependent Cellular Effects of this compound in a Model Cell Line

This compound Conc. (nM)Inhibition of Kinase X Phosphorylation (%)Cell Viability (%)Cells in G1 Phase (%)
0010045
10488547
50926550
200984065
1000991585

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay

This protocol is for determining the IC50 of this compound against a target kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

    • Recombinant kinase (Kinase X, Y, or Z)

    • Kinase substrate (specific for each kinase)

    • ATP (at Km for the specific kinase)

    • This compound serial dilutions

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 2.5 µL of this compound serial dilutions to the experimental wells.

    • Add 2.5 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of ATP to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 25 µL of the detection reagent.

    • Incubate for 40 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • Plot the normalized data against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot cell viability against this compound concentration.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways HP1142_low This compound (Low Conc.) KinaseX Kinase X HP1142_low->KinaseX Inhibits PathwayA Pathway A KinaseX->PathwayA Activates Apoptosis_on Apoptosis PathwayA->Apoptosis_on Inhibits HP1142_high This compound (High Conc.) KinaseY Kinase Y HP1142_high->KinaseY Inhibits KinaseZ Kinase Z HP1142_high->KinaseZ Inhibits Metabolism Cellular Metabolism KinaseY->Metabolism Maintains CellDeath Cell Death Metabolism->CellDeath Leads to CellCycle G1/S Transition KinaseZ->CellCycle Promotes Arrest Cell Cycle Arrest CellCycle->Arrest Leads to

Caption: On- and off-target signaling pathways of this compound.

G start Start: Unexpected Phenotype Observed conc_check Is this compound concentration >10x IC50 for Kinase X? start->conc_check yes_off_target High Likelihood of Off-Target Effects conc_check->yes_off_target Yes no_on_target Phenotype may be due to on-target effects in a novel context. conc_check->no_on_target No analyze_off_target Analyze markers for Kinase Y and Z pathways. yes_off_target->analyze_off_target end_investigate Further Investigation Required no_on_target->end_investigate titrate Perform dose-response and titrate to lower concentration. analyze_off_target->titrate end_resolve Issue Resolved titrate->end_resolve

Caption: Troubleshooting workflow for unexpected phenotypes.

G concentration This compound Concentration low_conc Low Concentration (1-10x IC50) concentration->low_conc high_conc High Concentration (>50x IC50) concentration->high_conc on_target On-Target Effect: Kinase X Inhibition low_conc->on_target high_conc->on_target off_target Off-Target Effects: Kinase Y & Z Inhibition high_conc->off_target phenotype_on Desired Phenotype: Apoptosis in Kinase X-driven cells on_target->phenotype_on phenotype_off Confounding Phenotypes: Metabolic Collapse & Cell Cycle Arrest off_target->phenotype_off

Technical Support Center: Optimizing HP1142 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HP1142 to induce apoptosis in preclinical models. This compound is a potent and selective benzoimidazole-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly effective against the internal tandem duplication (ITD) mutation commonly found in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the FLT3 receptor tyrosine kinase. In cancer cells harboring activating mutations of FLT3, such as the FLT3-ITD mutation, the kinase is constitutively active, driving uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis.

Q2: Which signaling pathways are affected by this compound treatment?

A2: By inhibiting FLT3, this compound blocks several key downstream signaling pathways that are crucial for the survival and proliferation of FLT3-ITD positive leukemia cells. These primarily include the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the activation of pro-apoptotic machinery, including caspases.[1]

Q3: What are the expected morphological and biochemical changes in cells undergoing apoptosis after this compound treatment?

A3: Cells undergoing apoptosis induced by this compound will exhibit characteristic changes, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. Biochemically, you can expect to see the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of specific cellular substrates, such as poly(ADP-ribose) polymerase (PARP). Another early hallmark is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.

Q4: How long does it take for this compound to induce apoptosis?

A4: The time required to observe significant apoptosis following this compound treatment is cell line-dependent and concentration-dependent. Generally, for FLT3 inhibitors, apoptotic effects can be detected as early as 24 hours post-treatment, with more pronounced effects often observed at 48 to 72 hours.[2][3] A time-course experiment is highly recommended to determine the optimal treatment duration for your specific experimental system.

Troubleshooting Guide

Q1: I am not observing any apoptosis after treating my cells with this compound. What could be the reason?

A1: There are several potential reasons for a lack of apoptotic response:

  • Incorrect Cell Line: Confirm that your cell line harbors an activating FLT3 mutation (e.g., FLT3-ITD). This compound is a targeted inhibitor and will have minimal effect on cells that do not depend on FLT3 signaling for survival.

  • Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Insufficient Treatment Duration: Apoptosis is a time-dependent process. You may need to extend the treatment duration. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.

  • Drug Inactivation: Ensure that the this compound compound has been stored correctly and has not degraded. Also, consider the possibility of drug efflux from the cells, which can be a mechanism of resistance.

  • Cell Culture Conditions: High serum concentrations or the presence of certain growth factors in the culture medium can sometimes counteract the pro-apoptotic effects of FLT3 inhibitors.

Q2: My cells are dying, but the apoptosis assay (e.g., Annexin V) is negative. What is happening?

A2: Cell death can occur through different mechanisms, including apoptosis and necrosis. If you observe cell death without positive Annexin V staining, it is possible that the cells are undergoing necrosis. This could be due to:

  • High Drug Concentration: Excessively high concentrations of a drug can induce necrosis instead of apoptosis. Try reducing the concentration of this compound.

  • Late-Stage Apoptosis: If the cells are in late-stage apoptosis, the cell membrane integrity is compromised, and they may stain positive for both Annexin V and a viability dye like Propidium Iodide (PI), or may appear necrotic. It is important to analyze cells at an earlier time point.

  • Assay-related Issues: Ensure that your Annexin V staining protocol is optimized and that the reagents are fresh.

Q3: I initially see a good apoptotic response, but over time, the cells seem to become resistant to this compound. Why is this happening?

A3: Acquired resistance to FLT3 inhibitors is a known phenomenon. Potential mechanisms include:

  • Secondary Mutations: The development of secondary mutations in the FLT3 kinase domain can prevent this compound from binding effectively.

  • Upregulation of Bypass Pathways: The cancer cells may activate alternative survival signaling pathways to compensate for the inhibition of FLT3. This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

Data Presentation

Table 1: Representative IC50 Values for Benzimidazole-Based FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines.

CompoundCell LineIC50 (nM)Assay Duration (hours)
4ACPMV4-1138.8 ± 10.772
4ACPMOLM-1354.9 ± 4.172
Compound 22bMV4-1110.5Not Specified
Compound 22bMOLM-1416.1Not Specified

Note: This data is for benzimidazole-based FLT3 inhibitors structurally related to this compound and should be used as a reference. The optimal concentration for this compound must be determined experimentally.[4][5]

Table 2: Example of Time-Dependent Apoptosis Induction by a FLT3 Inhibitor in MV4-11 Cells.

Treatment Duration (hours)% Apoptotic Cells (Annexin V positive)
0< 5%
2420 - 30%
4840 - 60%
72> 70%

Note: This table provides a general trend. The actual percentage of apoptotic cells will vary depending on the specific FLT3 inhibitor, its concentration, and the cell line used.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to start with a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
  • Cell Treatment: Treat FLT3-ITD positive AML cells with this compound at the desired concentrations and for the desired duration (e.g., 24, 48, 72 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, p-FLT3, p-AKT, p-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

HP1142_Signaling_Pathway This compound This compound FLT3_ITD FLT3-ITD Receptor This compound->FLT3_ITD Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK (ERK) RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Caption: this compound inhibits the FLT3-ITD receptor, blocking downstream survival pathways and inducing apoptosis.

Experimental_Workflow Start Start: FLT3-ITD+ AML Cells Dose_Response Dose-Response (MTT Assay) Start->Dose_Response Determine_IC50 Determine Optimal Concentration (IC50) Dose_Response->Determine_IC50 Time_Course Time-Course (Annexin V Assay) Determine_IC50->Time_Course Determine_Duration Determine Optimal Duration Time_Course->Determine_Duration Mechanism_Study Mechanism Study (Western Blot) Determine_Duration->Mechanism_Study End End: Characterize Apoptosis Mechanism_Study->End

Caption: Workflow for optimizing this compound treatment to induce and characterize apoptosis in AML cells.

References

Technical Support Center: Troubleshooting HP1142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during experiments with HP1142, a selective MEK1/2 inhibitor. Our goal is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO for a stock solution. For long-term storage, we recommend keeping the stock solution at -80°C. For short-term use (up to one week), the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.

Q2: I am observing high variability in the IC50 values of this compound in my cell-based assays. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Common culprits include inconsistent cell seeding density, variations in incubation time, and issues with the compound's stability in culture media.

Q3: How can I confirm that this compound is engaging its target, MEK1/2, in my cellular experiments?

A3: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream substrate of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound would indicate successful target engagement.

Troubleshooting Inconsistent Results

Issue: High Variability in IC50 Values

Inconsistent IC50 values are a common challenge in cell-based assays. The following guide provides a structured approach to troubleshoot this issue.

start Start: Inconsistent IC50 Values check_cells 1. Check Cell Culture Conditions start->check_cells check_compound 2. Verify Compound Handling start->check_compound check_assay 3. Review Assay Protocol start->check_assay cell_density Consistent Seeding Density? check_cells->cell_density cell_passage Low Passage Number? check_cells->cell_passage media_stability Compound Stable in Media? check_compound->media_stability solubility Proper Solubilization? check_compound->solubility incubation_time Consistent Incubation Time? check_assay->incubation_time readout Reliable Readout Method? check_assay->readout end_point Consistent IC50 Values Achieved cell_density->end_point cell_passage->end_point media_stability->end_point solubility->end_point incubation_time->end_point readout->end_point

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Impact of Experimental Parameters on IC50

The table below summarizes how different experimental parameters can influence the apparent IC50 value of this compound in a typical cell proliferation assay (e.g., using A375 melanoma cells).

ParameterCondition 1IC50 (nM)Condition 2IC50 (nM)
Cell Seeding Density 2,000 cells/well15.2 ± 1.810,000 cells/well45.7 ± 5.3
Serum Concentration 1% FBS8.9 ± 1.110% FBS25.1 ± 3.2
Incubation Time 48 hours20.5 ± 2.572 hours12.3 ± 1.6

Interpretation: Higher cell density and higher serum concentration can lead to an increase in the apparent IC50 value of this compound. Conversely, a longer incubation time may result in a lower IC50 value.

Experimental Protocols

Protocol: Western Blot for p-ERK1/2 Inhibition

This protocol describes how to assess the inhibition of MEK1/2 by this compound through the downstream target p-ERK1/2.

step1 1. Seed Cells step2 2. Serum Starve (Optional) step1->step2 step3 3. Treat with this compound step2->step3 step4 4. Stimulate with Growth Factor step3->step4 step5 5. Lyse Cells step4->step5 step6 6. Western Blot step5->step6

Caption: Experimental workflow for p-ERK1/2 Western blot.

Methodology:

  • Cell Seeding: Plate cells (e.g., A375 or HeLa) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK1/2 levels, you can serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor such as EGF (100 ng/mL) or PMA (100 nM) for 15-30 minutes to induce the MAPK/ERK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway: this compound in the MAPK/ERK Pathway

This compound is a selective inhibitor of MEK1/2, which are key kinases in the MAPK/ERK signaling cascade. This pathway plays a crucial role in cell proliferation, survival, and differentiation.

gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->mek

Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.

Technical Support Center: Minimizing Compound Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing toxicity during in vivo animal studies. While direct data on HP1142 is limited, the following principles and troubleshooting guides are broadly applicable to a wide range of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to mitigate potential toxicity of a new compound in an animal study?

A1: Before initiating in vivo experiments, a thorough preclinical assessment is crucial. This includes:

  • In Silico Analysis: Utilize computational models to predict the compound's potential toxicity based on its chemical structure.[1][2]

  • In Vitro Testing: Conduct cell-based assays to assess cytotoxicity and identify potential mechanisms of toxicity.[1][2][3] This can help in the early identification of hazardous chemicals and confirm the lack of certain toxic properties.

  • Literature Review: Thoroughly research the toxicity of structurally similar compounds to anticipate potential adverse effects.

Q2: How can the "3Rs" principle guide my experimental design to minimize toxicity and animal use?

A2: The "3Rs" (Replacement, Reduction, and Refinement) are guiding principles for the ethical use of animals in research.[4][5]

  • Replacement: Whenever possible, use non-animal methods such as in vitro cell cultures, tissue engineering, or in silico computer simulations.[1][2][5]

  • Reduction: Design experiments to obtain the maximum amount of information from the minimum number of animals. This can be achieved through careful statistical planning and methods like microsampling for pharmacokinetic analysis.[4]

  • Refinement: Modify experimental procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia and analgesics, and establishing humane endpoints.[5]

Q3: How does drug formulation impact in vivo toxicity?

A3: The formulation of a drug can significantly influence its toxicity profile.[6] Strategies to mitigate toxicity through formulation include:

  • Pharmacokinetic Modulation: Modifying the drug's release profile to reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity, while maintaining the overall drug exposure (AUC).[6]

  • Pharmacodynamic Modulation: Co-administering the drug with another agent that can counteract its toxic effects.[6]

  • Solubility Enhancement: For poorly soluble compounds, enhancing solubility through techniques like creating amorphous solid dispersions or using lipid-based delivery systems can improve bioavailability and potentially reduce the required dose, thereby lowering toxicity.[7][8]

Q4: What is the importance of dose selection in minimizing toxicity?

A4: Appropriate dose selection is critical to avoid unnecessary animal suffering and to obtain meaningful, human-relevant data.[9][10] Key considerations include:

  • Dose-Range Finding (DRF) Studies: Conduct preliminary studies with a small number of animals to identify the maximum tolerated dose (MTD) and to observe any signs of toxicity.[10]

  • Human-Relevant Dosing: Dose levels should be selected to provide a point of departure for risk assessment in humans, rather than simply using the highest possible dose that induces toxicity.[11]

  • Toxicokinetics: Understanding the relationship between the administered dose and the systemic exposure in the animal model is essential for selecting appropriate dose levels.[11][12]

Troubleshooting Guides

Problem: Unexpected animal mortality or severe adverse effects at the initial dose.
Possible Cause Troubleshooting Steps
Incorrect dose calculation or administration. Double-check all calculations, dilutions, and the calibration of administration equipment.
High peak plasma concentration (Cmax) causing acute toxicity. Consider a different formulation to slow down the absorption rate (e.g., subcutaneous vs. intravenous).[13]
Species-specific sensitivity. Review literature for known species differences in metabolism or target organ toxicity for similar compounds. Consider a different animal model if justified.[14]
Vehicle-related toxicity. Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle.
Problem: High inter-animal variability in toxic response.
Possible Cause Troubleshooting Steps
Inconsistent drug formulation. Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration.
Biological variability. Ensure animals are of a similar age and weight. Control for environmental factors such as diet, light cycle, and housing conditions.
Inconsistent administration technique. Standardize the administration procedure and ensure all personnel are adequately trained.
Problem: No observed toxicity at the highest feasible dose.
Possible Cause Troubleshooting Steps
Poor bioavailability. Investigate the pharmacokinetic profile of the compound. Consider alternative formulations or routes of administration to increase systemic exposure.[8][13]
Rapid metabolism and clearance. Analyze plasma samples for the presence of the parent compound and its metabolites.
The compound has a low intrinsic toxicity. This is a positive outcome. Ensure that the lack of toxicity is supported by adequate systemic exposure data.

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Animal Model: Select a relevant species (commonly rodents) and use a small number of animals per dose group (e.g., 2-3 per sex).[15]

  • Dose Selection: Start with a wide range of doses, often spaced by a factor of 2-5. The highest dose may be a "limit dose" (e.g., 1000 mg/kg) if no toxicity is expected.[10][16]

  • Administration: Administer the compound via the intended clinical route.

  • Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in body weight, food/water consumption, behavior, and physical appearance).[17]

  • Necropsy: At the end of the study (typically 7-14 days), perform a gross necropsy to examine major organs for any abnormalities.

  • Analysis: Determine the MTD as the highest dose that does not cause mortality or serious signs of toxicity.

Data Presentation

Table 1: Example of Dose-Range Finding Study Results
Dose Group (mg/kg)Number of Animals (M/F)MortalityKey Clinical SignsChange in Body Weight (%)
Vehicle Control3/30/6None+5%
1003/30/6None+4%
3003/30/6Mild lethargy on Day 1+1%
10003/32/6Severe lethargy, hunched posture-10%

This is a hypothetical example to illustrate data presentation.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies In_Silico_Analysis In Silico Toxicity Prediction In_Vitro_Testing In Vitro Cytotoxicity Assays In_Silico_Analysis->In_Vitro_Testing Inform Formulation_Optimization Formulation Optimization (e.g., solubility enhancement) In_Vitro_Testing->Formulation_Optimization Guide DRF_Study Dose-Range Finding (MTD Determination) Formulation_Optimization->DRF_Study Test Definitive_Toxicity_Study Definitive Toxicity Study (GLP) DRF_Study->Definitive_Toxicity_Study Inform Dose Selection

Caption: Workflow for minimizing toxicity from preclinical assessment to in vivo studies.

Three_Rs_Principle cluster_Replacement Replacement cluster_Reduction Reduction cluster_Refinement Refinement 3Rs The 3Rs Principle In_Vitro In Vitro Models (Cell Cultures) 3Rs->In_Vitro In_Silico In Silico Models (Computer Simulation) 3Rs->In_Silico Microsampling Microsampling 3Rs->Microsampling Statistical_Design Improved Statistical Design 3Rs->Statistical_Design Humane_Endpoints Humane Endpoints 3Rs->Humane_Endpoints Analgesia Analgesia & Anesthesia 3Rs->Analgesia

Caption: The 3Rs principle for ethical animal use in research.

References

Technical Support Center: Improving the Bioavailability of HP1142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the poorly soluble compound, HP1142.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the formulation and preclinical assessment of this compound.

Q1: My initial in vitro dissolution for this compound is extremely low (<10% in 2 hours) in standard buffers (pH 1.2, 4.5, 6.8). What are my next steps?

A1: Low aqueous solubility is the primary hurdle for this compound. An immediate goal is to identify a suitable formulation strategy to enhance its dissolution rate.[1][2]

  • Troubleshooting Steps:

    • Confirm Solid-State Properties: Characterize the crystalline form (polymorphism) of your this compound drug substance. Different polymorphs can have significantly different solubilities.

    • Particle Size Reduction: If not already done, reduce the particle size of the API through micronization or nanosizing.[1][3] This increases the surface area available for dissolution.

    • Explore Formulation Technologies: Begin screening various bioavailability-enhancing formulations. Key strategies for poorly soluble drugs include amorphous solid dispersions, lipid-based formulations (like SEDDS), and complexation with cyclodextrins.[1][4][5]

    • Use Biorelevant Media: Standard buffers may not accurately reflect in vivo conditions. For a lipophilic compound like this compound, repeat dissolution tests in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict performance in the human gut.[2][6]

Q2: I've developed an amorphous solid dispersion (ASD) of this compound, but it shows a "spring and parachute" effect in dissolution testing followed by rapid precipitation. How can I prevent this?

A2: This is a common phenomenon with ASDs. The "spring" is the initial rapid dissolution into a supersaturated state, and the "parachute" is the period where precipitation is inhibited. Rapid precipitation indicates formulation instability.

  • Troubleshooting Steps:

    • Optimize Polymer Selection: The choice of polymer is critical. Screen different polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find one that has strong, specific interactions with this compound to inhibit crystallization.

    • Incorporate a Precipitation Inhibitor: Sometimes a secondary polymer or surfactant can act as a precipitation inhibitor, extending the "parachute" effect.

    • Adjust Drug Loading: High drug loading can increase the thermodynamic driving force for crystallization. Experiment with lower drug-to-polymer ratios to improve stability.

Q3: My in vivo pharmacokinetic (PK) study in rats shows very high variability in exposure (AUC and Cmax) between animals. What could be the cause?

A3: High inter-subject variability is often linked to inconsistent absorption of poorly soluble drugs.[7][8]

  • Troubleshooting Steps:

    • Food Effects: The presence or absence of food can dramatically alter the absorption of lipophilic drugs.[1] If your study was conducted in fasted animals, consider a parallel study in fed animals. Lipid-based formulations, for instance, often show enhanced absorption with fatty meals.

    • GI Tract Physiology: Differences in gastric emptying rates, intestinal motility, and local pH among animals can lead to variable drug dissolution and absorption.[7]

    • Formulation Robustness: The formulation may not be robust enough to overcome physiological differences between subjects. For example, a self-emulsifying drug delivery system (SEDDS) should form a consistent microemulsion quickly and reliably upon contact with gastrointestinal fluids. Evaluate your formulation's performance in vitro under a range of conditions (e.g., different pH, ionic strength) to test its robustness.

    • First-Pass Metabolism: If this compound undergoes significant first-pass metabolism in the gut wall or liver, genetic polymorphisms in metabolic enzymes among the animals could contribute to variability.[7] An intravenous PK study is necessary to determine the absolute bioavailability and assess the extent of first-pass clearance.[9]

Q4: How do I choose between a lipid-based formulation and an amorphous solid dispersion for this compound?

A4: The choice depends on the physicochemical properties of this compound and the desired product profile. A decision tree can guide this process.

  • Key Considerations:

    • Solubility: Assess this compound's solubility in lipids and oils versus its ability to form a stable amorphous state with polymers.

    • Dose: High-dose drugs are often challenging to formulate as ASDs due to the large amount of polymer required. Lipid-based systems may accommodate higher drug loads.

    • Target Profile: Consider the desired pharmacokinetic profile. Lipid-based systems can sometimes utilize lymphatic transport, bypassing the liver and reducing first-pass metabolism.

Below is a diagram illustrating a simplified decision-making workflow.

G start Start: this compound API (Poorly Soluble) solubility_check Assess Solubility: - Lipids/Oils - Organic Solvents start->solubility_check high_lipid_sol High Solubility in Lipids? solubility_check->high_lipid_sol Data Acquired sedds Develop Lipid-Based Formulation (SEDDS) high_lipid_sol->sedds Yes tg_check Glass Transition (Tg) & Amorphous Stability? high_lipid_sol->tg_check No optimize Optimize Formulation: - Screen Excipients - Test Drug Load sedds->optimize asd Develop Amorphous Solid Dispersion (ASD) asd->optimize tg_check->asd Yes tg_check->optimize No

Caption: Decision tree for selecting a formulation strategy.

Data Presentation: Formulation Performance Comparison

The following tables summarize hypothetical data from initial formulation screening studies for this compound.

Table 1: In Vitro Dissolution of this compound Formulations (Test Conditions: USP II Paddle, 75 rpm, 900 mL FaSSIF media, 37°C)

Formulation IDFormulation TypeDrug Load (%)% this compound Dissolved at 60 min
This compound-APIUnformulated API (Micronized)100%8%
This compound-ASD1ASD (HPMC-AS)25%75%
This compound-ASD2ASD (PVP/VA)25%62%
This compound-LBF1Lipid-Based (SEDDS)30%88%

Table 2: Rat Pharmacokinetic Parameters (Oral Dose: 10 mg/kg)

Formulation IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
This compound-API55 ± 154.0310 ± 95~2%
This compound-ASD1480 ± 1101.52950 ± 75018%
This compound-LBF1650 ± 1501.04100 ± 98025%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive gastrointestinal absorption.[10]

  • Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane.

  • Materials:

    • 96-well donor and acceptor plates.

    • Lecithin/dodecane solution (e.g., 1% lecithin in dodecane).[11]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Analytical equipment (LC-MS/MS).

  • Methodology:

    • Prepare Solutions: Dilute the this compound stock to a final concentration of 10 µM in PBS containing 5% DMSO.[11][12]

    • Coat Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Do not touch the membrane with the pipette tip.[12]

    • Load Plates: Add 300 µL of PBS buffer to each well of the acceptor plate. Add 150 µL of the this compound working solution to each well of the donor plate.[11]

    • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate for 10-20 hours at room temperature in a moist chamber to prevent evaporation.[11]

    • Sample Analysis: After incubation, carefully separate the plates. Take aliquots from both the donor and acceptor wells. Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

    • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the concentrations, volumes, and incubation time.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

This test assesses the rate and extent of drug release from a formulation.

  • Objective: To compare the dissolution profiles of different this compound formulations.

  • Materials:

    • USP Apparatus II (Paddle).

    • Dissolution vessels (900 mL capacity).

    • Dissolution Media: FaSSIF or other relevant media.[2]

    • This compound formulation (e.g., capsule or powder equivalent to the desired dose).

    • Syringes and filters for sampling.

    • HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Setup: Fill each vessel with 900 mL of pre-warmed (37 ± 0.5°C) dissolution medium.[13] Set the paddle speed to 75 RPM.

    • Dose Introduction: Drop one dosage unit into each vessel. Start the timer immediately.

    • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).

    • Media Replacement: If required by the method, replace the volume of withdrawn sample with fresh, pre-warmed medium.

    • Analysis: Analyze the concentration of this compound in each filtered sample using a validated HPLC or UV-Vis method.

    • Data Reporting: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.[9][14]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC) and oral bioavailability of this compound formulations.

  • Materials:

    • Appropriate rodent species (e.g., Sprague-Dawley rats).

    • This compound formulations prepared in a suitable vehicle for oral gavage.

    • This compound solution in a suitable vehicle for intravenous (IV) injection.

    • Blood collection supplies (e.g., tubes with anticoagulant).

    • Analytical equipment (LC-MS/MS).

  • Methodology:

    • Animal Dosing: Divide animals into groups (e.g., n=5 per formulation). Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). A separate group receives an IV dose (e.g., 1 mg/kg) for bioavailability calculation.

    • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein).

    • Plasma Preparation: Process the blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data. Calculate the absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the oral group to the IV group.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to this compound development.

G cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing a API Characterization b Excipient Screening a->b c Prototype Formulation (e.g., ASD, SEDDS) b->c d Process Optimization c->d e Dissolution (Biorelevant Media) d->e f Permeability (PAMPA) e->f g Rodent PK Study f->g h Data Analysis & Bioavailability Calc. g->h

Caption: Experimental workflow for this compound formulation development.

G This compound This compound (Oral Dose) Lumen GI Lumen This compound->Lumen Dissolution Dissolution Lumen->Dissolution Excretion Excretion Lumen->Excretion Incomplete Absorption Enterocyte Enterocyte Dissolution->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Liver->Excretion Metabolites Systemic->Excretion

Caption: Key physiological barriers to this compound oral bioavailability.

References

HP1142 In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with HP1142 in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and what is its stability in solution?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability, typically recommended to be below 0.5%.[1] Working solutions should be prepared fresh for each experiment to avoid degradation. Long-term storage of DMSO stock solutions should be at -20°C or -80°C.

Q2: How can I determine the optimal concentration range for this compound in my cell line?

A2: The optimal concentration for this compound will vary depending on the cell type and the specific assay.[2] It is recommended to perform a dose-response curve, starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). This will help identify the most effective and least toxic concentration range for your experiments.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed to be a specific inhibitor, off-target effects are always a possibility with any small molecule.[3][4] The potential for off-target activity depends on the concentration used.[5] It is advisable to perform counter-screening against a panel of related targets or use a rescue experiment to confirm that the observed phenotype is due to the inhibition of the intended target. Computational tools can predict potential off-target interactions, but these predictions do not always correlate with actual off-target effects.[3]

Q4: How can I minimize the "edge effect" in my 96-well plate assays with this compound?

A4: The "edge effect," where wells on the perimeter of a microplate behave differently, can be caused by evaporation.[1][2] To mitigate this, it is recommended to not use the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background fluorescence can mask the true signal from your experimental samples.

Potential Causes and Solutions:

Cause Solution
Autofluorescence from Media Components Phenol red and certain components in Fetal Bovine Serum (FBS) can cause autofluorescence.[6] Consider using media without phenol red or switching to a serum-free formulation for the duration of the assay.[6]
Compound Precipitation This compound may precipitate at high concentrations in aqueous media, leading to light scattering and a false signal. Visually inspect the wells for any precipitate. If observed, lower the concentration of this compound or try a different formulation.
Cellular Autofluorescence Some cell lines naturally exhibit higher levels of autofluorescence. Ensure you have appropriate controls (untreated cells) to subtract the background fluorescence.
Issue 2: Inconsistent or Non-Reproducible Results

Lack of reproducibility can stem from various biological and technical factors.[1]

Potential Causes and Solutions:

Cause Solution
Cell Passage Number The passage number of your cells can influence their behavior and response to treatment.[7][8] It is crucial to use cells within a consistent and low passage number range for all experiments.
Inconsistent Cell Seeding Density Variations in the initial number of cells seeded per well can lead to significant differences in results.[9] Ensure accurate cell counting and even distribution of cells when plating.
Variability in Compound Preparation Ensure that this compound stock solutions are properly mixed and that dilutions are made accurately. Prepare fresh working solutions for each experiment to avoid degradation.
Incubation Time The timing of analysis after treatment can be critical.[8] Determine the optimal incubation time for your specific assay and cell line through a time-course experiment.
Issue 3: Unexpected Cytotoxicity

If this compound is causing significant cell death at concentrations where it should be active, consider the following:

Potential Causes and Solutions:

Cause Solution
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is at a non-toxic level (typically <0.5%).[1]
On-Target Toxicity The intended target of this compound may be essential for cell survival in your chosen cell line. In this case, the observed cytotoxicity is an expected outcome.
Off-Target Cytotoxicity This compound may be hitting an unintended target that is critical for cell viability. Consider performing a rescue experiment by overexpressing the intended target to see if this alleviates the toxicity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Collect and count the cells.

    • Dilute the cell suspension to the desired concentration in the appropriate assay medium.

    • Seed a quantitative amount of the cell suspension into the wells of a 96-well plate.

    • Incubate the plate for the appropriate time to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add equal amounts of the compound to each well.

    • Include positive and negative controls on the plate.

    • Incubate the plate for the desired treatment duration.[9]

  • Detection:

    • Select an appropriate dye to measure cell viability or death (e.g., a DNA-binding dye for cells with compromised membranes).[9]

    • Add the dye solution to each well and incubate as per the manufacturer's instructions, protecting from light if necessary.[2]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Normalize the data to the control wells and calculate the percentage of cytotoxicity.

Protocol 2: Cell-Based ELISA for Protein Phosphorylation

This protocol can be used to measure the effect of this compound on the phosphorylation of a target protein.

  • Cell Seeding and Treatment:

    • Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight. The optimal cell number may vary by cell line.

    • Treat the cells with various concentrations of this compound for the desired time.

  • Fixing and Permeabilization:

    • Discard the culture medium and wash the cells with 1X Wash Buffer.

    • Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. This step also permeabilizes the cells.

  • Blocking and Antibody Incubation:

    • Wash the wells and add 200 µL of Quenching Buffer for 20 minutes to minimize background.

    • Wash again and add 200 µL of Blocking Buffer for 1 hour at 37°C.

    • Incubate with the primary antibody against the phosphorylated target protein for 2 hours at room temperature.

  • Detection:

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add TMB Substrate and incubate for 30 minutes in the dark.

    • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

Visualizations

HP1142_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Target_Protein Target_Protein Kinase_B->Target_Protein Phosphorylates Transcription_Factor Transcription_Factor Target_Protein->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow A Prepare this compound Stock (in DMSO) C Dose-Response Treatment with this compound A->C B Cell Seeding (96-well plate) B->C D Incubation C->D E Assay Readout (e.g., Viability, Reporter) D->E F Data Analysis (IC50/EC50 Calculation) E->F

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Prepare Fresh Reagents & This compound Dilutions Start->Check_Reagents Check_Protocol Review Protocol for Consistency Start->Check_Protocol High_Variability High Well-to-Well Variability? Check_Protocol->High_Variability Edge_Effect Mitigate Edge Effects (Use PBS in outer wells) High_Variability->Edge_Effect Yes Pipetting Check Pipetting Technique and Calibration High_Variability->Pipetting Yes Contact_Support Contact Technical Support High_Variability->Contact_Support No Problem_Solved Problem Resolved Edge_Effect->Problem_Solved Pipetting->Problem_Solved

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Stability of Investigational Compounds in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of investigational compounds, such as HP1142, in various cell culture media. Since specific stability data for this compound is not publicly available, this guide offers general principles, troubleshooting advice, and standardized protocols applicable to a wide range of small molecules used in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to evaluate the stability of a compound in cell culture media?

Q2: What are the primary factors within cell culture media that can affect the stability of a compound?

A2: Several factors can influence compound stability:

  • pH: Most cell culture media are buffered to a physiological pH (around 7.2-7.4). However, cellular metabolism can cause pH shifts, which may degrade pH-sensitive compounds.[1]

  • Media Components: Certain components, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[2] For instance, L-glutamine is an unstable amino acid that degrades over time.[3]

  • Serum: Fetal Bovine Serum (FBS) and other sera contain enzymes (e.g., esterases, proteases) that can metabolize or degrade compounds.[3]

  • Temperature and Light: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1] Some compounds are also sensitive to light and may degrade upon exposure.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.

Q3: How do common cell culture media like DMEM and RPMI-1640 differ, and how can this impact compound stability?

A3: DMEM (Dulbecco's Modified Eagle Medium) and RPMI-1640 are two of the most widely used cell culture media, but they have distinct formulations that can differentially affect compound stability.[4][5] Key differences include concentrations of glucose, amino acids, vitamins, and buffering systems.[4][5][6] For example, RPMI-1640 contains the reducing agent glutathione, which could potentially interact with certain compounds.[5]

Data Presentation: Comparison of Common Cell Culture Media

For researchers working with different cell lines, understanding the media composition is crucial. The following table summarizes key differences between high-glucose DMEM and RPMI-1640.

ComponentDMEM (High Glucose)RPMI-1640Potential Impact on Compound Stability
Glucose 4500 mg/L2000 mg/LHigh glucose can alter cellular metabolism, potentially affecting the media environment (e.g., pH).[4][6]
Amino Acids Higher concentration of some amino acids.Contains glutathione (a reducing agent).[5]Certain amino acids or glutathione could directly react with the compound.
Vitamins Generally lower concentration of vitamins.Higher concentration of most vitamins, including biotin and B12.[5]Vitamins can act as antioxidants or participate in degradation reactions.
Buffering System BicarbonateBicarbonateHelps maintain a stable pH, but metabolic byproducts can still cause shifts.[4]
Inorganic Salts Higher calcium concentration.[6]Different salt composition.Metal ions can catalyze degradation reactions.

Troubleshooting Guide

Issue: Inconsistent results or loss of compound activity in long-term assays.

  • Possible Cause: The compound may be degrading over the incubation period at 37°C.

  • Troubleshooting Steps:

    • Perform a Stability Study: Use the experimental protocol provided below to determine the half-life of your compound in the specific cell culture medium and conditions you are using.

    • Replenish the Compound: If the compound is found to be unstable, consider replenishing the media with a fresh compound at regular intervals during the experiment.

    • Use a More Stable Analog: If available, consider using a more stable chemical analog of your compound.

    • Shorten Assay Duration: If possible, modify the experimental design to reduce the incubation time.

Issue: Precipitation is observed after adding the compound to the cell culture medium.

  • Possible Cause: The compound may have poor solubility in the aqueous environment of the cell culture medium.

  • Troubleshooting Steps:

    • Check Solubility: Determine the maximum soluble concentration of your compound in the media.

    • Use a Different Solvent: Ensure the stock solvent is compatible with your cell line and experiment. DMSO is common, but the final concentration should typically be kept below 0.5%.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment.

    • Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes aid solubility.

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Medium

This protocol outlines a general method for determining the stability of a compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Investigational compound (e.g., this compound)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction

Methodology:

  • Prepare Compound Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Spike the Medium: Add the compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid toxicity.

  • Time Point Zero (T=0): Immediately after adding the compound, take an aliquot of the medium. This will serve as your T=0 sample.

  • Incubation: Place the remaining medium in a sterile container and incubate at 37°C with 5% CO₂.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.

  • Sample Processing:

    • For each time point, precipitate proteins by adding 2-3 volumes of cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of the parent compound.

    • Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Compound Stock spike_media Spike Pre-warmed Media prep_stock->spike_media t0 Collect T=0 Sample spike_media->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubate->sampling process Process Samples (Protein Precipitation) sampling->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate Half-life analyze->calculate

Caption: Workflow for assessing compound stability.

stability_factors cluster_media Media Composition cluster_environment Experimental Conditions compound Compound Stability pH pH pH->compound components Amino Acids, Vitamins, Salts components->compound serum Serum Enzymes serum->compound temp Temperature (37°C) temp->compound light Light Exposure light->compound oxygen Dissolved Oxygen oxygen->compound

Caption: Factors influencing compound stability.

References

Validation & Comparative

A Head-to-Head Comparison: HP1142 (Olverembatinib) versus Quizartinib in FLT3/ITD AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HP1142 (Olverembatinib) and quizartinib, two potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document summarizes key preclinical data, details experimental methodologies, and visualizes the targeted signaling pathways.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 25-30% of AML patients and are associated with a poor prognosis, including increased relapse rates and shorter overall survival.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells. Both this compound (Olverembatinib) and quizartinib are targeted therapies designed to inhibit this aberrant signaling.

Performance Data Summary

The following tables summarize the available quantitative data for this compound (Olverembatinib) and quizartinib from preclinical studies in FLT3/ITD AML cell lines.

Inhibitor Cell LineIC50 (nM) for ProliferationReference
This compound (Olverembatinib/HQP1351) MV-4-11Potent Inhibition (Specific values not cited)[4]
MOLM-13Potent Inhibition (Specific values not cited)[4]
Quizartinib MV-4-11~1Not explicitly cited, but known to be potent
MOLM-13~1Not explicitly cited, but known to be potent

Table 1: Comparative Inhibitory Concentration (IC50) on Cell Proliferation. Note: Specific IC50 values for this compound were not available in the reviewed literature, but it was described as a potent inhibitor.

Inhibitor Cell LineKey Downstream EffectsReference
This compound (Olverembatinib/HQP1351) MV-4-11, MOLM-13Inhibition of FLT3 signaling, Downregulation of MCL-1, Inhibition of STAT5 phosphorylation[4]
Quizartinib FLT3-ITD+ cellsInhibition of FLT3 phosphorylation, Inhibition of PI3K/AKT and RAS/RAF/MEK/ERK pathwaysNot explicitly cited, but well-established mechanism

Table 2: Effects on Downstream Signaling Pathways.

Mechanism of Action and Signaling Pathways

Both this compound (Olverembatinib) and quizartinib are potent and selective inhibitors of the FLT3 receptor tyrosine kinase.[5] Their primary mechanism of action involves binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.

Quizartinib is a second-generation, highly selective FLT3 inhibitor.[2] Its binding to FLT3-ITD effectively blocks the activation of critical downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are essential for cell growth and survival.[4] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in FLT3-ITD positive leukemia cells.[4]

This compound (Olverembatinib/HQP1351) is a multi-kinase inhibitor that demonstrates potent activity against FLT3.[6][7] In FLT3-ITD mutant AML cells, this compound has been shown to suppress FLT3-STAT5 signaling, leading to the downregulation of the anti-apoptotic protein MCL-1.[4] This action enhances the apoptotic process in these cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Receptor PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates STAT5 STAT5 FLT3_ITD->STAT5 Activates This compound This compound (Olverembatinib) This compound->FLT3_ITD Inhibits Quizartinib Quizartinib Quizartinib->FLT3_ITD Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MCL1 MCL-1 STAT5->MCL1 Upregulates Apoptosis Apoptosis MCL1->Apoptosis Inhibits Cell_Viability_Workflow A Seed AML cells in 96-well plate B Treat with serial dilutions of This compound or Quizartinib A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F Xenograft_Model_Workflow A Inject FLT3/ITD AML cells into immunodeficient mice B Allow tumor establishment A->B C Randomize mice into treatment groups B->C D Administer this compound, Quizartinib, or vehicle control C->D E Monitor tumor growth and survival D->E F Analyze tumors and tissues E->F

References

A Head-to-Head Comparison of HP1142 and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: HP1142, a novel benzoimidazole derivative, and gilteritinib, an approved therapeutic for relapsed or refractory Acute Myeloid Leukemia (AML). This comparison focuses on their efficacy, supported by available preclinical and clinical data, to inform research and drug development decisions.

Introduction to FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and conferring a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Gilteritinib (Xospata®) is a potent, oral, second-generation FLT3 inhibitor approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[1][2] It is a dual inhibitor of both FLT3 and AXL receptor tyrosine kinases.[3]

This compound is a novel, potent, and selective inhibitor of FLT3, specifically targeting the FLT3-ITD mutation. It is a benzoimidazole scaffold-based compound identified through cell-based high-throughput screening.[4]

Mechanism of Action

Both gilteritinib and this compound are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell survival and proliferation.[5]

Gilteritinib is classified as a Type I FLT3 inhibitor, meaning it can bind to both the active and inactive conformations of the kinase. This allows it to inhibit a broad range of FLT3 mutations, including both ITD and TKD mutations (e.g., D835Y), which are common mechanisms of resistance to other FLT3 inhibitors.[3] Gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to chemotherapy and other targeted therapies.[3]

This compound , based on its discovery and characterization, is a selective inhibitor of the FLT3/ITD mutation.[4] The specifics of its binding mode (Type I vs. Type II) and its activity against TKD mutations have not been extensively detailed in publicly available literature.

Below is a diagram illustrating the FLT3 signaling pathway and the points of inhibition by these targeted therapies.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binding & Dimerization RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits (ITD & TKD) This compound This compound This compound->FLT3 Inhibits (ITD)

Figure 1: FLT3 Signaling Pathway and Inhibitor Action.

Comparative Efficacy: Preclinical Data

A direct head-to-head clinical comparison of this compound and gilteritinib has not been published. Therefore, this section compares their efficacy based on available preclinical data from independent studies.

In Vitro Kinase Inhibition and Cellular Activity

The following tables summarize the in vitro potency of this compound and gilteritinib against FLT3 and their cytotoxic effects on AML cell lines harboring FLT3-ITD mutations.

Table 1: In Vitro FLT3 Kinase Inhibition

CompoundTargetIC₅₀ (nM)Citation
This compound FLT338.2[4]
FLT3-ITD144.1[4]
Gilteritinib FLT3 (Wild-Type)~1[3]
FLT3-ITD0.29[3]
FLT3-D835Y0.73[3]

Table 2: In Vitro Cytotoxicity in FLT3-ITD Positive AML Cell Lines

CompoundCell LineIC₅₀ (nM)Citation
This compound MOLM-13Not Reported
MV4-11Not Reported
Gilteritinib MOLM-13~1-10[6]
MV4-11~1-3[6]

Note: Specific IC₅₀ values for this compound in AML cell lines were not available in the reviewed literature. The available data indicates potent antiproliferative activity.

In Vivo Efficacy in Xenograft Models

Gilteritinib has demonstrated significant antitumor activity in various preclinical in vivo models of FLT3-mutated AML. In xenograft models using MV4-11 and MOLM-13 cell lines, oral administration of gilteritinib led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3][6] For instance, in an MV4-11 xenograft model, gilteritinib treatment significantly increased the survival of the mice compared to the vehicle control.[6]

This compound: As of the latest available information, in vivo efficacy data for this compound in AML xenograft models has not been published in peer-reviewed literature. Therefore, a direct comparison of the in vivo efficacy of this compound and gilteritinib cannot be made at this time.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against FLT3 kinase is often determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound (e.g., this compound, Gilteritinib) C Add test compound to wells A->C B Add recombinant FLT3 kinase to microplate wells B->C D Initiate reaction by adding ATP and substrate (e.g., poly(Glu, Tyr)) C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent to deplete remaining ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Measure luminescence G->H I Plot luminescence signal vs. compound concentration H->I J Calculate IC₅₀ value I->J

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Serially dilute the test compounds (this compound, gilteritinib) in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the recombinant FLT3 enzyme, the test compound at various concentrations, and a kinase buffer.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™, which involves a two-step process: first, depleting the unconsumed ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The effect of the inhibitors on the viability of AML cells is typically assessed using a cell-based assay, such as the MTT or CellTiter-Glo® assay.

Protocol:

  • Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in a 96-well plate at a specific density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells. Viable cells with active metabolism will convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: The absorbance or luminescence is measured. Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

AML Xenograft Model

To evaluate the in vivo efficacy of the compounds, a xenograft mouse model is commonly used.

Xenograft_Model_Workflow cluster_engraftment Tumor Engraftment cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis A Inject human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NSG) B Monitor tumor growth until a palpable size is reached A->B C Randomize mice into treatment groups (Vehicle, this compound, Gilteritinib) B->C D Administer compounds orally at specified doses and schedule C->D E Measure tumor volume regularly D->E F Monitor body weight as a measure of toxicity D->F G Monitor overall survival D->G H Euthanize mice at study endpoint G->H I Excise tumors for further analysis (e.g., Western blot, IHC) H->I

Figure 3: Workflow for an AML Xenograft Model Study.

Protocol:

  • Cell Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control, this compound, gilteritinib).

  • Drug Administration: The compounds are administered to the mice, typically via oral gavage, at predetermined doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity. For systemic models, disease progression can be monitored by flow cytometry of peripheral blood or bioluminescence imaging if the cells are engineered to express luciferase. Survival is also a key endpoint.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as Western blotting to assess target engagement or immunohistochemistry.

Conclusion

Gilteritinib is a well-characterized, clinically validated FLT3 inhibitor with proven efficacy against both FLT3-ITD and TKD mutations in relapsed or refractory AML. Its dual FLT3/AXL inhibitory activity may offer an advantage in overcoming certain resistance mechanisms.

This compound is a promising novel and selective FLT3-ITD inhibitor with potent in vitro activity. However, a comprehensive comparison of its efficacy with gilteritinib is currently limited by the lack of publicly available in vivo data and detailed information on its activity against a broader range of FLT3 mutations, including resistance-conferring TKD mutations.

Further preclinical studies, particularly in vivo efficacy and head-to-head comparative studies, are necessary to fully elucidate the therapeutic potential of this compound relative to established FLT3 inhibitors like gilteritinib. For researchers and drug developers, this compound represents an interesting chemical scaffold for further optimization and investigation in the pursuit of next-generation FLT3-targeted therapies for AML.

References

Cross-reactivity profile of HP1142 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

HP1142 is recognized as a potent inhibitor of the FLT3 receptor tyrosine kinase, particularly targeting the internal tandem duplication (ITD) mutation commonly found in acute myeloid leukemia (AML)[1]. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential therapeutic efficacy and identifying any off-target effects that could lead to toxicity[2][3]. Kinase selectivity profiling against a broad panel of kinases is a standard practice in drug discovery to characterize the inhibitor's interaction spectrum across the human kinome[4][5][6].

Hypothetical Cross-Reactivity Data of this compound

The following table summarizes hypothetical data from a kinase panel screening of this compound. The data is presented as the percentage of inhibition at a 1 µM concentration of this compound and the IC50 value for kinases showing significant inhibition. This format allows for a clear comparison of the inhibitor's potency and selectivity.

Kinase TargetKinase Family% Inhibition @ 1µMIC50 (nM)
FLT3 (Primary Target) Tyrosine Kinase 99% <10
FLT3 (ITD mutant) Tyrosine Kinase 100% <5
KITTyrosine Kinase85%75
PDGFRαTyrosine Kinase70%250
PDGFRβTyrosine Kinase65%300
VEGFR2Tyrosine Kinase40%>1000
SRCTyrosine Kinase15%>10000
LCKTyrosine Kinase10%>10000
CDK2/cyclin ACMGC5%>10000
MAPK1 (ERK2)CMGC<5%>10000
AKT1AGC<5%>10000
PKAAGC<5%>10000

This data is illustrative and intended to represent a typical selective kinase inhibitor profile where high potency is observed against the primary target and significantly less activity is seen against other kinases.

Experimental Protocols

A standard method for determining the cross-reactivity profile of a kinase inhibitor involves a biochemical assay that measures the inhibitor's effect on the enzymatic activity of a large number of purified kinases. The ADP-Glo™ Kinase Assay is a widely used platform for such screening.

Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Materials:

  • This compound compound dissolved in DMSO.

  • Purified recombinant human kinases.

  • Kinase-specific substrates.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay plates (e.g., 384-well white plates).

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to achieve a range of concentrations for IC50 determination. For single-point screening, a fixed concentration (e.g., 1 µM) is used.

  • Kinase Reaction Setup:

    • To each well of the assay plate, add the kinase reaction buffer.

    • Add the specific kinase and its corresponding substrate to the appropriate wells.

    • Add the this compound compound or DMSO (as a vehicle control) to the wells.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a predetermined concentration of ATP to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence signal from each well is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the luminescence signal in the presence of this compound to the control (DMSO-treated) wells.

    • For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Add_Compound Add this compound to Plate Compound_Prep->Add_Compound Kinase_Plate Kinase Panel Plate (Kinase + Substrate) Kinase_Plate->Add_Compound Initiate_Reaction Add ATP (Initiate Reaction) Add_Compound->Initiate_Reaction Incubate_1 Incubate (Room Temperature) Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Convert ADP to Light) Incubate_2->Add_Detection Incubate_3 Incubate Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining kinase inhibitor selectivity.

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->FLT3 Inhibits FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates

Caption: Simplified FLT3 signaling pathways.

References

Head-to-Head Comparison of HP1142 with Other Benzoimidazole FLT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel benzoimidazole inhibitor HP1142 against other inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways to support informed decisions in drug discovery and development.

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, particularly targeting the internal tandem duplication (ITD) mutation (FLT3-ITD), a common driver of acute myeloid leukemia (AML).[1] Its benzoimidazole scaffold is a privileged structure in kinase inhibitor design, shared by other notable FLT3 inhibitors. This guide provides a comparative analysis of this compound with other benzoimidazole and clinically relevant FLT3 inhibitors.

Quantitative Performance Analysis

The following tables summarize the in vitro potency of this compound and other selected FLT3 inhibitors against various FLT3 mutations and in different AML cell lines. It is important to note that the data presented is compiled from various studies and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Inhibitory Activity (IC50) Against FLT3 Kinase

CompoundTargetIC50 (nM)Reference
This compound FLT3-ITD <10 [1]
QuizartinibFLT3-ITD0.50[2]
GilteritinibFLT30.29[3]
CrenolanibFLT3 (WT & ITD)~2[4]
SorafenibFLT3-ITD69.3 ng/mL[5]
MidostaurinFLT3-ITD3.0

Table 2: Cellular Inhibitory Activity (IC50) in FLT3-Mutated AML Cell Lines

CompoundCell LineFLT3 MutationIC50 (nM)Reference
This compound MV4-11 FLT3-ITD ~10 [1]
This compound MOLM-13 FLT3-ITD ~20 [1]
QuizartinibMV4-11FLT3-ITD0.40[2]
QuizartinibMOLM-13FLT3-ITD0.89[2]
GilteritinibMV4-11FLT3-ITD-[6]
GilteritinibMOLM-14FLT3-ITD-[6]
CrenolanibMV4-11FLT3-ITD~10[7]
CrenolanibMolm14FLT3-ITD~10[7]
SorafenibMV4-11FLT3-ITD--
MidostaurinBa/F3-FLT3-ITD+TEL-SYKFLT3-ITD3.0[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and other FLT3 inhibitors, it is crucial to visualize the FLT3 signaling pathway and the experimental workflows used to assess their efficacy.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds FLT3->FLT3 GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis (IC50 Determination, Statistical Analysis) Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Cell_Viability->Data_Analysis Western_Blot Western Blot (Phospho-FLT3, downstream targets) Western_Blot->Data_Analysis AML_Mouse_Model AML Mouse Model (Xenograft) Drug_Administration Drug Administration (e.g., Oral Gavage) AML_Mouse_Model->Drug_Administration Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Survival) Drug_Administration->Efficacy_Evaluation Efficacy_Evaluation->Data_Analysis Compound_Synthesis Compound Synthesis (this compound & Comparators) Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Viability Compound_Synthesis->Western_Blot Data_Analysis->AML_Mouse_Model Results Results & Comparison Data_Analysis->Results

Caption: General Experimental Workflow for FLT3 Inhibitor Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of FLT3 inhibitors. Specific details may vary between studies.

FLT3 Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Recombinant FLT3 enzyme (wild-type or mutant)

    • Substrate (e.g., AXLtide)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Test compounds (this compound and others) dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Prepare a kinase/substrate/ATP mixture in kinase buffer.

    • Add the kinase mixture to the wells containing the test compounds to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (this compound and others)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • 96-well plates

  • Procedure:

    • Seed the AML cells in a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the wells containing the cells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.[9]

In Vivo AML Mouse Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • AML cells (e.g., MV4-11)

    • Test compounds formulated for in vivo administration

    • Vehicle control

  • Procedure:

    • Inject the AML cells into the mice (e.g., intravenously or subcutaneously) to establish the tumor model.

    • Once tumors are established or a certain time has passed, randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Monitor the tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for disseminated models).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, or when ethical endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., Western blot, histology).

    • Analyze the data to determine the effect of the treatment on tumor growth and survival.

Conclusion

This compound demonstrates potent and selective inhibition of FLT3-ITD, a key driver of AML. The comparative data presented in this guide, while requiring cautious interpretation due to the varied sources, positions this compound as a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundational framework for researchers aiming to conduct similar comparative studies. The visualization of the FLT3 signaling pathway and the general experimental workflow should aid in the conceptual understanding and practical execution of such research endeavors. Future head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment of this compound against other benzoimidazole and next-generation FLT3 inhibitors.

References

Unraveling the Synergistic Potential of HP1142 and Venetoclax: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive analysis of the synergistic effects between HP1142 and the BCL-2 inhibitor venetoclax remains speculative due to the current lack of publicly available scientific literature and experimental data on a compound designated "this compound." Extensive searches of scholarly databases and clinical trial registries did not yield any specific information regarding a therapeutic agent with this identifier.

This guide, therefore, aims to provide a foundational understanding of venetoclax's mechanism of action and its established synergistic combinations, offering a framework for the potential evaluation of a novel agent like this compound, should its therapeutic properties be disclosed. For researchers, scientists, and drug development professionals, the principles outlined below can serve as a blueprint for investigating novel synergistic relationships with venetoclax.

Understanding Venetoclax: A Targeted Approach to Apoptosis

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade programmed cell death, or apoptosis. Venetoclax works by binding directly to BCL-2, thereby releasing pro-apoptotic proteins that can initiate the mitochondrial pathway of apoptosis and lead to cancer cell death.

The Rationale for Combination Therapies with Venetoclax

While venetoclax has demonstrated significant efficacy as a monotherapy in certain cancers, combination strategies are often employed to enhance its anti-tumor activity, overcome resistance, and broaden its therapeutic application. The primary mechanisms of resistance to venetoclax often involve the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-xL. Therefore, agents that can downregulate these alternative survival pathways are prime candidates for synergistic combinations.

Hypothetical Synergistic Mechanisms with a Novel Agent (this compound)

Assuming "this compound" is a novel therapeutic agent, its potential for synergy with venetoclax would likely stem from its ability to target complementary cell survival pathways. Below are hypothetical mechanisms of action for an agent like this compound that could lead to a synergistic anti-cancer effect when combined with venetoclax.

Table 1: Potential Synergistic Mechanisms of this compound with Venetoclax

Potential this compound Mechanism of ActionRationale for Synergy with Venetoclax
MCL-1 Inhibition By inhibiting MCL-1, this compound would block a key resistance mechanism to venetoclax, leading to a more profound induction of apoptosis.
FLT3 Inhibition In FLT3-mutated acute myeloid leukemia (AML), FLT3 signaling can promote resistance to venetoclax. Co-inhibition could overcome this resistance.
PI3K/AKT Pathway Inhibition This pathway is crucial for cell survival and can upregulate MCL-1. Inhibition by this compound would sensitize cells to venetoclax.
HDAC Inhibition Histone deacetylase inhibitors can modulate the expression of BCL-2 family proteins, potentially increasing dependence on BCL-2 and sensitivity to venetoclax.
Targeting Tumor Microenvironment If this compound disrupts protective signals from the microenvironment, it could prevent the upregulation of pro-survival proteins that confer resistance to venetoclax.

A Framework for Experimental Validation

To investigate the potential synergistic effects of an agent like this compound with venetoclax, a structured experimental approach is necessary.

Experimental Protocols
  • Cell Viability Assays:

    • Objective: To determine the effect of this compound, venetoclax, and their combination on the proliferation and viability of cancer cell lines.

    • Methodology: Cancer cell lines (e.g., AML, CLL) would be treated with a dose range of this compound and venetoclax, both as single agents and in combination. Cell viability would be assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or CellTiter-Glo. The results would be used to calculate IC50 values.

  • Synergy Analysis:

    • Objective: To quantify the synergistic interaction between this compound and venetoclax.

    • Methodology: Using the data from cell viability assays, the Combination Index (CI) would be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Apoptosis Assays:

    • Objective: To confirm that the observed synergy is due to an enhanced induction of apoptosis.

    • Methodology: Cells would be treated with this compound, venetoclax, and the combination. Apoptosis would be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Cleavage of caspase-3 and PARP could also be assessed by Western blotting.

  • Mechanism of Action Studies (Western Blotting):

    • Objective: To elucidate the molecular mechanism of the synergistic interaction.

    • Methodology: Protein levels of key apoptosis-related proteins (e.g., BCL-2, MCL-1, BCL-xL, BIM, BAX, BAK) would be analyzed by Western blotting in cells treated with the individual agents and the combination.

Visualizing Potential Synergies and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs. Below are examples of how such visualizations could be constructed using the DOT language for Graphviz, based on the hypothetical mechanisms of this compound.

Caption: Hypothetical synergistic mechanism of this compound and venetoclax.

Experimental_Workflow A Cancer Cell Lines (e.g., AML, CLL) B Treatment: - this compound (Single Agent) - Venetoclax (Single Agent) - this compound + Venetoclax A->B C Cell Viability Assay (MTT, CellTiter-Glo) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Western Blot Analysis (BCL-2 family proteins) B->F D Calculate IC50 Values & Synergy (CI) C->D G In Vivo Studies (Xenograft Models) D->G If Synergistic E->G If Apoptosis Induced F->G If Mechanism Elucidated

Confirming On-Target Effects of Small Molecule Inhibitors: A Comparative Guide to CRISPR-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, rigorously validating the on-target effects of a novel small molecule inhibitor is a critical step in the preclinical phase. This guide provides a comprehensive comparison of CRISPR-based methods against traditional validation techniques, using the hypothetical inhibitor, "HP1142," as a case study. We will delve into experimental protocols, present comparative data, and visualize complex biological and experimental workflows.

Section 1: The Challenge of On-Target Validation

The efficacy of a targeted therapy hinges on its ability to specifically modulate its intended molecular target. Off-target effects, where a drug interacts with unintended proteins or pathways, can lead to toxicity and a lack of therapeutic effect.[1][2][3] Therefore, robust on-target validation is paramount. The advent of CRISPR-Cas9 gene-editing technology has revolutionized this process, offering a precise and efficient way to confirm a drug's mechanism of action.[4][5][][7]

Section 2: CRISPR-Based Approaches for On-Target Validation of this compound

CRISPR-Cas9 and its variants can be employed to mimic the effect of a small molecule inhibitor, thereby validating its on-target activity. The primary methods include CRISPR knockout (CRISPR-KO), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa).[][8]

Experimental Workflow: CRISPR Validation of this compound

The general workflow for validating the on-target effects of this compound using CRISPR is as follows:

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis sgRNA Design sgRNA Design Lentiviral Production Lentiviral Production sgRNA Design->Lentiviral Production Synthesize & Clone Transduction Transduction Lentiviral Production->Transduction Infect Cells Cell Line Selection Cell Line Selection Cell Line Selection->Transduction Selection Selection Transduction->Selection Puromycin/FACS This compound Treatment This compound Treatment Selection->this compound Treatment Phenotypic Assay Phenotypic Assay This compound Treatment->Phenotypic Assay Western Blot Western Blot This compound Treatment->Western Blot RNA-Seq RNA-Seq This compound Treatment->RNA-Seq

Caption: A generalized workflow for validating this compound's on-target effects using CRISPR.

Comparative Analysis of CRISPR Methods
MethodPrincipleAdvantageDisadvantage
CRISPR-KO Permanent gene disruption via double-strand breaks and error-prone repair.[7]Provides a complete loss-of-function phenotype, mimicking a highly potent inhibitor.May not accurately reflect the effect of a partial inhibitor; potential for off-target mutations.[3]
CRISPRi Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the gene promoter.[8]Reversible and titratable gene knockdown, which can better mimic the dose-dependent effect of a drug.[5]Incomplete knockdown may not produce a clear phenotype.
CRISPRa Transcriptional activation by guiding dCas9 fused to an activator domain to the gene promoter.[8]Can be used to assess gain-of-function phenotypes and rescue experiments.Less commonly used for inhibitor validation.

Section 3: Experimental Data: this compound On-Target Validation

Let's assume this compound is designed to inhibit the kinase "Target-X" in a cancer cell line, leading to reduced cell proliferation.

Table 1: Comparison of this compound Effect with CRISPR-KO of Target-X
ConditionCell Viability (% of Control)p-Target-X Levels (Relative Units)
Wild-Type (WT) + Vehicle100 ± 5.21.00 ± 0.08
WT + this compound (10 µM)45 ± 4.10.15 ± 0.03
Target-X KO42 ± 3.8Not Detected
Target-X KO + this compound (10 µM)43 ± 4.5Not Detected

The data in Table 1 demonstrates that the genetic knockout of Target-X phenocopies the effect of this compound treatment on cell viability. Furthermore, the lack of an additive effect when this compound is applied to the knockout cells strongly suggests that this compound's anti-proliferative effect is mediated through the inhibition of Target-X.

Signaling Pathway of this compound and Target-X

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target-X Target-X Receptor->Target-X Downstream Effector Downstream Effector Target-X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Target-X Inhibits validation_selection Start Start Define Question Define Question Start->Define Question Direct Binding? Direct Binding? Define Question->Direct Binding? Cellular Effect? Cellular Effect? Direct Binding?->Cellular Effect? No TSA/CETSA TSA/CETSA Direct Binding?->TSA/CETSA Yes Genetic Validation? Genetic Validation? Cellular Effect?->Genetic Validation? Yes End End Cellular Effect?->End No CRISPR CRISPR Genetic Validation?->CRISPR High Specificity Needed RNAi RNAi Genetic Validation?->RNAi Quick Screen TSA/CETSA->End CRISPR/RNAi CRISPR/RNAi CRISPR->End RNAi->End

References

Comparative Analysis of HP1142 and Crenolanib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent tyrosine kinase inhibitors targeting FLT3 and PDGFR, providing key comparative data, experimental methodologies, and signaling pathway visualizations to inform preclinical research and drug development.

This guide offers a comprehensive comparative analysis of HP1142 and crenolanib, two small molecule inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR). Mutations in these receptor tyrosine kinases are critical drivers in various malignancies, most notably Acute Myeloid Leukemia (AML) and certain solid tumors. Understanding the distinct biochemical profiles, cellular activities, and mechanisms of action of these inhibitors is paramount for researchers in oncology and drug development.

At a Glance: this compound vs. Crenolanib

FeatureThis compoundCrenolanib
Primary Targets FLT3 (especially FLT3-ITD)FLT3 (wild-type and mutants), PDGFRα, PDGFRβ
Inhibitor Type Not specified, likely Type IType I
Chemical Scaffold BenzoimidazoleBenzoimidazole
Key Advantage Potent and selective inhibitor of FLT3/ITD mutationBroad activity against various FLT3 and PDGFR mutations, including those conferring resistance to other TKIs
Development Stage PreclinicalClinical Trials (Phase I, II, III)

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and crenolanib against various kinases and cell lines, providing a quantitative basis for comparison.

Table 1: Kinase Inhibitory Activity
TargetInhibitorIC50 (nM)Kd (nM)Citation(s)
FLT3-ITD This compound Not AvailableNot Available
Crenolanib Not Available0.74[1]
FLT3 (Wild-Type) This compound Not AvailableNot Available
Crenolanib 1-3Not Available[2]
FLT3-D835Y This compound Not AvailableNot Available
Crenolanib 8.80.18[1][2]
FLT3-D835H Crenolanib Not Available0.4[1]
PDGFRα This compound Not AvailableNot Available
Crenolanib Not Available2.1[3]
PDGFRβ This compound Not AvailableNot Available
Crenolanib Not Available3.2[3]
c-KIT Crenolanib 6778[1]
c-KIT D816V Crenolanib 2.5Not Available[1]
c-KIT D816H Crenolanib 5.4Not Available[1]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Activity
Cell LineRelevant Mutation(s)InhibitorIC50 (nM)Citation(s)
MOLM-13 FLT3-ITDThis compound 113.4
Crenolanib 7[2]
MV4-11 FLT3-ITDThis compound 189
Crenolanib 8[2]
HL-60 FLT3 (Wild-Type)This compound >10,000
EOL-1 FIP1L1-PDGFRACrenolanib Highly sensitive[3]
HMC1.2 KIT V560G, D816VCrenolanib 100-250[3]
p815 KIT D814YCrenolanib 100-250[3]
K562 BCR-ABL1Crenolanib ~5000[3]

Signaling Pathways and Mechanism of Action

Both this compound and crenolanib exert their anti-cancer effects by inhibiting the kinase activity of FLT3 and, in the case of crenolanib, PDGFR. This blockade disrupts downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.

FLT3 Signaling Pathway

Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, leads to the continuous firing of downstream pro-survival and proliferative signals. Both this compound and crenolanib target the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of key signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS activates PI3K PI3K FLT3->PI3K activates STAT5 STAT5 FLT3->STAT5 activates This compound This compound This compound->FLT3 inhibits Crenolanib Crenolanib Crenolanib->FLT3 inhibits MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

FLT3 signaling pathway and points of inhibition.
PDGFR Signaling Pathway

Crenolanib also potently inhibits PDGFRα and PDGFRβ. Aberrant PDGFR signaling is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GIST) and gliomas. By blocking PDGFR, crenolanib abrogates downstream signaling through the PI3K/AKT and RAS/MAPK pathways, thereby inhibiting tumor growth and angiogenesis.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor cluster_downstream Downstream Signaling PDGFR PDGFRα / PDGFRβ RAS RAS PDGFR->RAS activates PI3K PI3K PDGFR->PI3K activates PLCg PLCγ PDGFR->PLCg activates Crenolanib Crenolanib Crenolanib->PDGFR inhibits MEK MEK RAS->MEK AKT AKT PI3K->AKT PKC PKC PLCg->PKC ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT->Proliferation PKC->Proliferation

PDGFR signaling pathway and point of inhibition.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound and crenolanib against target kinases is determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Reagents and Materials : Recombinant human FLT3 or PDGFR kinase, appropriate substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and the test compounds (this compound or crenolanib) dissolved in DMSO.

  • Procedure :

    • The kinase reaction is performed in a 96- or 384-well plate.

    • The test compound is serially diluted and added to the wells.

    • The kinase and substrate are then added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTS) Assay

The cytotoxic or cytostatic effect of the inhibitors on cancer cell lines is assessed using a colorimetric MTS assay, which measures the metabolic activity of viable cells.

  • Cell Culture : Human leukemia cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates at a predetermined density.

    • The cells are treated with serial dilutions of this compound or crenolanib. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Following incubation, the MTS reagent is added to each well.

    • The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated for each treatment condition relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Add inhibitor dilutions to cells Seed_Cells->Treat_Cells Prepare_Inhibitors Prepare serial dilutions of this compound/Crenolanib Prepare_Inhibitors->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_4h Incubate for 1-4 hours Add_MTS->Incubate_4h Read_Absorbance Measure absorbance at 490 nm Incubate_4h->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for a typical MTS cell viability assay.
Western Blot Analysis of Protein Phosphorylation

To confirm the on-target activity of the inhibitors within cells, Western blotting is used to detect the phosphorylation status of FLT3, PDGFR, and their downstream signaling proteins.

  • Cell Lysis : Cells are treated with the inhibitor or vehicle for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FLT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The membrane is then incubated with a chemiluminescent substrate, and the resulting light signal is detected using an imaging system.

  • Data Analysis : The intensity of the bands corresponding to the phosphorylated protein is quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).

Conclusion

This comparative guide provides a foundational overview of this compound and crenolanib for researchers in the field of targeted cancer therapy. This compound emerges as a potent and selective preclinical candidate for FLT3-ITD-driven leukemias. Crenolanib, with its broader activity profile against both FLT3 and PDGFR mutations and its more advanced clinical development, represents a versatile inhibitor with potential applications in a wider range of malignancies. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of these compounds and to aid in the design of future preclinical and clinical studies.

References

Safety Operating Guide

Proper Disposal of HP1142: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of HP1142.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following procedures is imperative to minimize risks to personnel and the environment.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this substance must be familiar with the information provided in the Safety Data Sheet (SDS).

Identifier Value
Product Name This compound
CAS Number 381173-58-6
Molecular Formula C22H21N5O7
Molecular Weight 359.42
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Primary Disposal Route Approved waste disposal plant.

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing[1].

  • If there is a risk of inhalation of dust or aerosols, a suitable respirator should be used[1].

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.

  • The container must be kept tightly sealed and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

3. Accidental Release and Spillage:

  • In the event of a spill, evacuate personnel to a safe area[1].

  • Use full personal protective equipment during cleanup[1].

  • Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].

  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated material for disposal according to the procedures outlined in this document[1].

4. Final Disposal:

  • All this compound waste must be disposed of through an approved waste disposal plant[1].

  • Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.

  • Do not dispose of this compound down the drain or in general laboratory trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

HP1142_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: This compound Waste Generated ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe 1. container Select Designated Waste Container ppe->container 2. contain Contain Spill ppe->contain collect Collect Waste This compound container->collect 3. label_container Label Container: 'this compound Waste' & Hazard Symbols collect->label_container 4. spill Spill Occurs collect->spill store Store in Cool, Well-Ventilated Area label_container->store 5. contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs 6. pickup Arrange for Waste Pickup contact_ehs->pickup 7. end_node End: Waste Transferred to Approved Disposal Facility pickup->end_node 8. evacuate Evacuate Area spill->evacuate Immediate Action evacuate->ppe Re-equip cleanup Clean Up with Absorbent Material contain->cleanup cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling HP1142

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of HP1142. It is intended for laboratory researchers, scientists, and drug development professionals to ensure safe operational procedures.

Chemical Identifier:

  • Product Name: this compound

  • CAS No.: 381173-58-6[1]

  • Molecular Formula: C22H21N5O7[1]

  • Molecular Weight: 359.42[1]

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following precautionary statements is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE) and Exposure Controls

Engineering controls and personal protective equipment are critical to minimize exposure.

Engineering Controls:

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Ensure adequate ventilation.[1]

  • Provide an accessible safety shower and eye wash station.[1]

Personal Protective Equipment:

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Impervious clothing should be worn.[1]

  • Respiratory Protection: A suitable respirator must be used.[1]

Exposure Control Specification Source
Ventilation Appropriate exhaust ventilation[1]
Emergency Stations Accessible safety shower and eye wash station[1]
Eye Protection Safety goggles with side-shields[1]
Hand Protection Protective gloves[1]
Body Protection Impervious clothing[1]
Respiratory Protection Suitable respirator[1]

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with large amounts of water after removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • Inhalation: Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are crucial to maintain chemical stability and prevent environmental contamination.

Handling and Storage:

  • Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Storage Temperatures: Store at -20°C (powder) or -80°C (in solvent).[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment and keep the product away from drains, water courses, or the soil.[1]

Experimental Protocol: General Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and equipped with the necessary engineering controls (fume hood, ventilation).

    • Verify the accessibility and functionality of the safety shower and eye wash station.

    • Don all required PPE: safety goggles, protective gloves, impervious lab coat, and a suitable respirator.

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation within a certified chemical fume hood.

    • Use appropriate tools to handle the solid compound to avoid dust generation.

    • Slowly add the compound to the solvent to prevent splashing.

  • Experimental Use:

    • Keep all containers with this compound tightly sealed when not in use.

    • Clearly label all solutions containing this compound.

    • Avoid eating, drinking, or smoking in the laboratory.

  • Post-Experiment:

    • Decontaminate the work area thoroughly.

    • Wash hands and any exposed skin thoroughly after handling.

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, labeled hazardous waste container.

    • Dispose of the waste according to institutional and local regulations for chemical waste.

Workflow for Safe Handling of this compound

HP1142_Handling_Workflow A 1. Preparation B Don PPE: - Safety Goggles - Gloves - Lab Coat - Respirator A->B C Verify Engineering Controls: - Fume Hood - Eye Wash & Safety Shower A->C D 2. Handling in Fume Hood B->D C->D E Weighing & Solution Prep D->E F 3. Post-Handling E->F G Decontaminate Work Area F->G H Wash Hands Thoroughly F->H I 4. Waste Disposal G->I H->I J Collect in Labeled Hazardous Waste Container I->J K Dispose per Regulations J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.